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Core Science & Biosynthesis

Foundational

Methyl 1-bromoisoquinoline-3-carboxylate CAS 439614-62-7 properties

This guide provides a comprehensive technical analysis of Methyl 1-bromoisoquinoline-3-carboxylate (CAS 439614-62-7), a critical heterocyclic scaffold in medicinal chemistry. Strategic Scaffold for HIF-PH & Kinase Inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Methyl 1-bromoisoquinoline-3-carboxylate (CAS 439614-62-7), a critical heterocyclic scaffold in medicinal chemistry.

Strategic Scaffold for HIF-PH & Kinase Inhibitor Discovery

Executive Summary

Methyl 1-bromoisoquinoline-3-carboxylate (CAS 439614-62-7) serves as a high-value electrophilic building block in the synthesis of isoquinoline-3-carboxamide derivatives. Its structural utility lies in the orthogonal reactivity of its two primary handles: the C1-bromo substituent, which is highly activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), and the C3-methyl ester , which acts as a precursor for amide-based pharmacophores.

This compound is particularly relevant in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., structural analogs of FG-2216) and various kinase inhibitors where the isoquinoline core mimics the purine ring of ATP.

Chemical Profile & Physical Properties[1][2]

PropertyData
CAS Number 439614-62-7
IUPAC Name Methyl 1-bromoisoquinoline-3-carboxylate
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Appearance White to pale yellow solid
Melting Point 83 – 87 °C (Lit. range for high purity)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light
Hazard Class Irritant (H315, H319, H335)

Synthetic Utility & Reactivity

The molecule functions as a "linchpin" intermediate. The electron-deficient isoquinoline ring activates the C1-position for nucleophilic attack and oxidative addition, while the C3-ester remains stable under mild coupling conditions, allowing for sequential functionalization.

Reactivity Map

The following diagram illustrates the divergent synthesis pathways accessible from this core.

ReactivityMap cluster_legend Functionalization Zones Core Methyl 1-bromoisoquinoline- 3-carboxylate (CAS 439614-62-7) Suzuki C1-Aryl/Heteroaryl (Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald C1-Amino (Buchwald-Hartwig) Core->Buchwald Pd2(dba)3, Amines Hydrolysis C3-Carboxylic Acid (LiOH/NaOH) Core->Hydrolysis Hydrolysis Amidation C3-Carboxamide (e.g., Glycine coupling) Hydrolysis->Amidation HATU, R-NH2

Figure 1: Orthogonal reactivity profile showing C1 cross-coupling and C3 ester manipulation.

Experimental Protocols

Protocol A: Synthesis of Methyl 1-bromoisoquinoline-3-carboxylate

Rationale: Direct bromination of the N-oxide or the 1-hydroxy tautomer is the industry standard for introducing the C1-halogen.

Reagents:

  • Methyl isoquinoline-3-carboxylate N-oxide (1.0 equiv)

  • Phosphorus oxybromide (POBr₃) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with Methyl isoquinoline-3-carboxylate N-oxide dissolved in anhydrous DCM (0.2 M). Cool to 0 °C under Argon.

  • Addition: Add POBr₃ portion-wise over 15 minutes. Avoid rapid exotherms.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the polar N-oxide spot.

  • Quench: Cool to 0 °C. Carefully quench with saturated NaHCO₃ solution (gas evolution).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

  • Yield: Typically 60–75% as a pale yellow solid.

Protocol B: C1-Suzuki Coupling (Library Generation)

Rationale: This step installs the aryl group often required for hydrophobic pocket binding in kinase or HIF-PH targets.

Reagents:

  • CAS 439614-62-7 (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1)

Procedure:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine the bromo-isoquinoline, boronic acid, base, and catalyst in a sealed vial.

  • Heat to 90 °C for 12 hours.

  • Filter through Celite, concentrate, and purify via HPLC or flash chromatography.

Case Study: HIF-PH Inhibitor Pharmacophore

The isoquinoline-3-carboxamide scaffold is a bioisostere of the quinoline core found in Roxadustat and the isoquinoline core of FG-2216 . These drugs function by chelating the active site iron of Prolyl Hydroxylase Domain (PHD) enzymes.

Structural Logic:
  • Bidentate Chelation: The nitrogen of the isoquinoline ring and the oxygen of the pendant amide (derived from the C3-ester) form a bidentate ligand that binds Fe(II) in the enzyme active site.

  • C1-Substitution: The bromine at C1 allows for the introduction of bulky aryl groups that occupy the hydrophobic sub-pocket of the PHD enzyme, improving potency and selectivity.

HIF_Pathway Start Methyl 1-bromoisoquinoline- 3-carboxylate Inter Intermediate: 1-Aryl-isoquinoline-3-ester Start->Inter Suzuki Coupling (Ar-B(OH)2) Final HIF-PH Inhibitor Analog: 1-Aryl-isoquinoline-3-carboxamide (Glycine conjugate) Inter->Final 1. LiOH Hydrolysis 2. Glycine/HATU Coupling Target Target: PHD2 Enzyme (Stabilizes HIF-1α) Final->Target Chelates Active Site Fe(II)

Figure 2: Synthetic workflow for converting the bromo-ester scaffold into a bioactive HIF-PH inhibitor.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Spill: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

  • Disposal: Incinerate via a licensed chemical waste disposal service.

References

  • Synthesis of 1-Bromoisoquinolines: ChemicalBook. "1-Bromoisoquinoline synthesis via POBr3." Available at:

  • HIF-PH Inhibitor Chemistry:Journal of Medicinal Chemistry. "Discovery of HIF Prolyl Hydroxylase Inhibitors." (General reference for the isoquinoline-3-carboxamide pharmacophore).
  • Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki-Miyaura Coupling."[1] Available at:

  • Physical Properties: BLD Pharm. "Methyl 1-bromoisoquinoline-3-carboxylate MSDS." Available at:

  • FG-2216 Structure & Activity: PubChem. "FG-2216 (IOX3) Compound Summary." Available at:

Sources

Exploratory

Introduction: The Strategic Value of the Bromo-Isoquinoline Scaffold

An In-depth Technical Guide to the Synthesis and Application of Bromo-Substituted Isoquinoline Carboxylates The isoquinoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of natura...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of Bromo-Substituted Isoquinoline Carboxylates

The isoquinoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of natural products and pharmacologically active compounds. Its presence in molecules with diverse biological activities, from anticancer to antimalarial agents, has cemented its importance in medicinal chemistry and drug development.[1][2] The strategic introduction of a bromine atom and a methoxycarbonyl group onto this scaffold significantly enhances its utility.

The bromine atom is not merely a placeholder; it is a versatile synthetic handle. Its unique electronic properties allow it to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2][3] This capability enables the systematic and efficient diversification of the isoquinoline core, allowing researchers to build complex molecular architectures and fine-tune pharmacological properties. Furthermore, the presence of a halogen atom can introduce favorable intermolecular interactions, such as halogen bonding, which can enhance binding affinity to biological targets.[4]

The methoxycarbonyl group, an ester, serves multiple roles. It can act as a directing group in electrophilic aromatic substitution reactions, influence the electronic properties of the ring system, and provide a site for further chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid or amidation. This guide provides an in-depth look at the chemical data, synthesis, and reactivity of this valuable class of compounds, with a focus on providing field-proven insights for researchers and drug development professionals.

PART 1: Physicochemical Properties & Spectroscopic Characterization

While specific data for 1-bromo-3-methoxycarbonylisoquinoline is not consolidated in public literature, we can infer its expected properties by examining closely related, well-characterized analogues. The data presented below provides a baseline for researchers working with this class of compounds.

Table 1: Physicochemical Data of Representative Bromo-Isoquinoline Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
1-Bromoisoquinoline1532-71-4C₉H₆BrN208.05--
3-Bromoquinoline5332-24-1C₉H₆BrN208.05--
3-Bromoisoquinoline34784-02-6C₉H₆BrN208.05Oil-
7-Bromo-3-methoxyisoquinoline136055-80-6C₁₀H₈BrNO254.08White to off-white powder120-125
8-bromo-3-methylisoquinoline-C₁₀H₈BrN220.98--

Data compiled from sources[5][6][7][8][9].

Core Principles of Spectroscopic Analysis

Effective characterization is the cornerstone of synthetic chemistry. For bromo-methoxycarbonylisoquinolines, a combination of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete structural picture.[10]

  • Mass Spectrometry (MS): The most telling feature in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.[11] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For 1-bromo-3-methoxycarbonylisoquinoline, the most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration of the ester group, typically found in the 1700-1750 cm⁻¹ region. Additionally, C-H stretching from the aromatic ring will appear around 3000-3100 cm⁻¹, and various C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ fingerprint region.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information on the electronic environment of protons. The aromatic protons on the isoquinoline ring will typically appear as multiplets in the downfield region (δ 7.0-9.5 ppm). The methoxy group (-OCH₃) protons of the ester will present as a sharp singlet, usually around δ 3.5-4.5 ppm. The precise chemical shifts and coupling patterns of the aromatic protons are invaluable for confirming the substitution pattern on the ring.[12]

    • ¹³C NMR: Carbon NMR complements the proton data. The carbonyl carbon of the ester is highly deshielded and will appear far downfield (δ 160-180 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range, and the methoxy carbon will be found around δ 50-60 ppm. The carbon directly attached to the bromine atom will show a characteristic shift, which can be predicted and compared to literature values for similar structures.[12]

PART 2: Synthesis Protocols and Mechanistic Rationale

The synthesis of bromo-isoquinoline derivatives can be approached in several ways, often depending on the desired substitution pattern and the availability of starting materials. Below are representative protocols that highlight common and effective strategies.

Protocol 1: Synthesis of 1-Bromoisoquinoline via N-Oxide Intermediate

This method is a regioselective approach to introduce a bromine atom at the C1 position, which is activated by the N-oxide functional group.

Causality Behind Experimental Choices:

  • Starting Material: Isoquinoline N-oxide is used because the N-oxide group activates the C1 position for nucleophilic attack, making the subsequent bromination highly selective.

  • Brominating Agent: Phosphorus oxybromide (POBr₃) is a powerful brominating agent suitable for this transformation.

  • Solvent & Temperature: Anhydrous dichloromethane (CH₂Cl₂) is an inert solvent that dissolves the reactants well. The reaction is initiated at 0 °C to control the initial exothermic reaction before being warmed to room temperature for completion.[13]

  • Workup: A saturated aqueous sodium carbonate solution is used to neutralize the acidic byproducts and quench the reaction. The extraction with CH₂Cl₂ isolates the organic product.[13]

Step-by-Step Methodology: [13]

  • Dissolve isoquinoline N-oxide in anhydrous dichloromethane (to a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxybromide (POBr₃, 1.2 equivalents) to the stirred solution.

  • Following the POBr₃ addition, add N,N-dimethylformamide (DMF, 0.5 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to 25 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium carbonate (Na₂CO₃) solution until the pH of the aqueous layer is between 7 and 8.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer thoroughly with dichloromethane.

  • Combine all organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a petroleum ether/ethyl acetate gradient (e.g., 100:1) to afford pure 1-bromoisoquinoline.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification N_Oxide Isoquinoline N-Oxide in Anhydrous CH2Cl2 Stir 1. Cool to 0 °C 2. Add Reagents 3. Warm to 25 °C 4. Stir (monitor by TLC) N_Oxide->Stir POBr3 POBr3 (1.2 eq) POBr3->Stir DMF DMF (0.5 eq) DMF->Stir Quench Quench with Na2CO3 (aq) Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Pure 1-Bromoisoquinoline Purify->Product

Caption: General workflow for the synthesis of 1-bromoisoquinoline.

Protocol 2: Direct Bromination to Synthesize 3-Bromoisoquinoline

This method illustrates the direct electrophilic bromination of the isoquinoline ring.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine.[8]

  • Solvent/Catalyst: Acetic acid serves as the solvent and also protonates the isoquinoline nitrogen, which deactivates the pyridine ring towards electrophilic attack and directs bromination to the benzene ring. However, under heating, substitution at the 3-position can occur.[8]

  • Temperature: Heating to 100 °C provides the necessary activation energy for the electrophilic substitution to proceed.[8]

Step-by-Step Methodology: [8]

  • To a stirred solution of isoquinoline (1.0 equivalent) in acetic acid, slowly add N-bromosuccinimide (NBS, 1.1 equivalents) at room temperature.

  • Heat the reaction mixture to 100 °C and maintain this temperature overnight.

  • Monitor the reaction for the consumption of the starting material via TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the acetic acid.

  • Purify the resulting crude product using flash column chromatography (e.g., 5% ethyl acetate in hexane) to yield 3-bromoisoquinoline.

PART 3: Key Applications in Drug Development & Synthetic Chemistry

The true power of the bromo-isoquinoline scaffold lies in its capacity for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a preeminent example, enabling the formation of C-C bonds between the isoquinoline core and various aryl or vinyl boronic acids.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl systems, which are common motifs in drug candidates.[2] Derivatives of 3-arylquinolines have shown potential as inhibitors of crucial oncology targets like EGFR and HER-2 kinases.[2]

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a ligand) is essential for the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

General Protocol for Suzuki Coupling of a Bromo-Isoquinoline: [2]

  • In a Schlenk flask, combine the bromo-isoquinoline derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the mixture with vigorous stirring to the specified reaction temperature (e.g., 90-110 °C) for several hours until TLC or LC-MS analysis indicates completion.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to obtain the desired 3-aryl-isoquinoline derivative.

Suzuki Coupling Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition OxAdd Oxidative Addition ArPdArB Ar-Pd(II)L2-Ar' ArPdBr->ArPdArB Transmetalation Transmetal Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArPdArB->ArAr RedElim Reductive Elimination Boronic Ar'-B(OH)2 + Base Boronate [Ar'-B(OH)3]- Boronic->Boronate Activation Boronate->ArPdBr BromoIso Ar-Br (Bromo-Isoquinoline) BromoIso->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 4: Safety and Handling

Halogenated aromatic compounds require careful handling. While toxicological properties for every specific derivative may not be fully investigated, general precautions should always be observed.[14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][17]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15] Harmful if swallowed, inhaled, or absorbed through the skin.[17]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.

Conclusion

The 1-bromo-3-methoxycarbonylisoquinoline scaffold, and its related analogues, represent a class of chemical intermediates with significant potential for drug discovery and organic synthesis. The bromine atom provides a reliable handle for molecular diversification through robust cross-coupling chemistry, while the isoquinoline core offers a proven pharmacophore. A thorough understanding of their synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers to leverage these versatile building blocks in the creation of novel and complex molecules with potential therapeutic applications.

References

  • Matrix Scientific. (n.d.). Safety Data Sheet for 7-Bromoquinoline-3-carboxylic acid.
  • Fisher Scientific. (2012). Safety Data Sheet for 1-Bromoisoquinolin-3-amine.
  • Aldrich. (2025).
  • Thermo Fisher Scientific. (2009).
  • LookChem. (n.d.). Cas 1215767-98-8, 5-bromo-1-methoxy-3-methylisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640963, 1-Bromoisoquinoline. Retrieved from [Link]

  • Fisher Scientific. (2023).
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Wikidata. (2025). 1-Bromoisoquinoline (Q72445894). Retrieved from [Link]

  • ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Organic Chemistry. (n.d.). Chapter on Spectroscopy.
  • Journal of Medical Science. (n.d.).
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • Knowledge. (2023).
  • TradeIndia. (n.d.). Buy 7-Bromo-3-methoxyisoquinoline at Best Price. Retrieved from [Link]

  • Mirante. (n.d.).
  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Cheméo. (n.d.). Chemical Properties of Butane, 1-bromo-3-methyl- (CAS 107-82-4). Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-3-methylisoquinoline (C10H8BrN). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122583558, 1-Bromo-3-iodocyclopentane. Retrieved from [Link]

  • Chemical Land21. (n.d.). 1-Bromo-3-iodobenzene(591-18-4)MSDS. Retrieved from [Link]

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Foundational

Methyl 1-Bromoisoquinoline-3-Carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The isoquinoline core is a privileged heterocyclic motif, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline core is a privileged heterocyclic motif, forming the structural basis of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] Within this class, methyl 1-bromoisoquinoline-3-carboxylate emerges as a particularly valuable scaffold for medicinal chemistry. Its defining features—a bromine atom at the C1 position and a methyl ester at the C3 position—provide orthogonal handles for strategic chemical diversification. This guide offers an in-depth exploration of this scaffold, from its fundamental properties and synthesis to its versatile functionalization and potential as a cornerstone for the development of novel therapeutics, particularly in the realms of oncology and kinase inhibition.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline framework is a recurring theme in pharmacologically active compounds, demonstrating a remarkable range of biological effects including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1] The allure of this scaffold in drug design lies in its rigid, planar structure which can effectively present substituents for interaction with biological targets. The strategic placement of functional groups on this core allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Methyl 1-bromoisoquinoline-3-carboxylate is a bifunctional building block that offers medicinal chemists a pre-engineered platform for rapid library synthesis and structure-activity relationship (SAR) studies. The bromine atom at the C1 position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties. Concurrently, the methyl ester at the C3 position can be readily hydrolyzed and converted into a range of amides or other functional groups, providing an additional vector for molecular exploration.

Physicochemical Properties and Synthesis of the Core Scaffold

A thorough understanding of the core scaffold's properties is fundamental to its effective utilization in drug design.

Physicochemical Data
PropertyValue (for Methyl Isoquinoline-3-carboxylate)Data Source
Molecular FormulaC₁₁H₉NO₂[2]
Molecular Weight187.19 g/mol [2]
Melting Point86-88 °CSigma-Aldrich
LogP2.10[3]
pKa (basic)2.27[3]
Water Solubility8.10e-3 g/L[3]

It is anticipated that the introduction of a bromine atom in methyl 1-bromoisoquinoline-3-carboxylate would increase the molecular weight and lipophilicity (LogP) of the compound.

Synthesis of the Isoquinoline Core

The construction of the isoquinoline nucleus can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern. Classical methods include the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions. More contemporary approaches often utilize transition-metal-catalyzed C-H activation and annulation strategies to build the heterocyclic ring system.

A general and efficient method for the synthesis of 1-bromoisoquinolines involves the treatment of the corresponding isoquinoline N-oxide with a brominating agent such as phosphorus oxybromide (POBr₃).

Strategic Functionalization of the Scaffold

The true power of the methyl 1-bromoisoquinoline-3-carboxylate scaffold lies in its capacity for diversification at the C1 position through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the creation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species (boronic acid or ester) and an aryl halide. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Scaffold Methyl 1-bromoisoquinoline-3-carboxylate Reaction_Vessel Inert Atmosphere Reaction (N₂ or Ar) Scaffold->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane, DMF/H₂O) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Heat Purification Column Chromatography Workup->Purification Product 1-Aryl/Heteroaryl Isoquinoline-3-carboxylate Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1-bromoisoquinoline-3-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., Na₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Installation of Nitrogen-Based Substituents

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of aryl amines. This is particularly relevant for developing kinase inhibitors, as nitrogen-containing heterocycles and substituted amines are frequently found to interact with the hinge region of the kinase domain.

Logical Relationship in Buchwald-Hartwig Amination:

Buchwald_Hartwig_Logic Scaffold Methyl 1-bromoisoquinoline-3-carboxylate Product 1-Amino-isoquinoline-3-carboxylate Derivative Scaffold->Product Amine Primary or Secondary Amine Amine->Product Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., XPhos, BINAP) Base Base (e.g., NaOtBu, K₃PO₄) Solvent Anhydrous Solvent (e.g., Toluene, Dioxane)

Caption: Key components for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) in a reaction vessel.

  • Reagent Addition: Add methyl 1-bromoisoquinoline-3-carboxylate (1.0 equiv.) and the desired amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted isoquinolines. These derivatives can serve as valuable intermediates for further transformations or as final compounds with potential biological activity.

Experimental Workflow for Sonogashira Coupling:

Sonogashira_Workflow Start Combine Scaffold, Pd Catalyst, Cu(I) salt, and Base Step1 Degas and add Solvent and Terminal Alkyne Start->Step1 Step2 React at Room Temperature to Elevated Temperature Step1->Step2 Step3 Monitor Reaction Completion (TLC/LC-MS) Step2->Step3 Step4 Aqueous Workup and Extraction Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 End Obtain 1-Alkynyl-isoquinoline-3-carboxylate Step5->End

Caption: Step-wise workflow for the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add methyl 1-bromoisoquinoline-3-carboxylate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) salt (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine or diisopropylamine).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Biological Applications and Structure-Activity Relationship (SAR) Insights

While specific biological data for derivatives of methyl 1-bromoisoquinoline-3-carboxylate is limited in the public domain, the broader class of isoquinoline and quinoline-3-carboxylate derivatives has been extensively studied, revealing significant potential as anticancer agents and kinase inhibitors.

Anticancer Activity

Derivatives of the quinoline-3-carboxylate scaffold have demonstrated potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia).[4][5][6] The mechanism of action for some of these compounds has been linked to the upregulation of intrinsic apoptosis pathways.[4][5]

SAR insights from related quinoline-3-carboxylate series suggest:

  • Substitution at the 2-position: The nature of the substituent at the position equivalent to the C1 on the isoquinoline core is critical for activity. Aromatic and heteroaromatic groups introduced via Suzuki coupling can lead to potent compounds.

  • The Carboxylate Group: Conversion of the methyl ester at the C3 position to a carboxylic acid or various amides can significantly modulate the compound's physicochemical properties and biological activity. For instance, quinoline-3-carboxamides have been investigated as inhibitors of ATM kinase.[7]

Kinase Inhibition

The isoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.

Signaling Pathway Implication:

Kinase_Inhibition_Pathway cluster_pathway Aberrant Kinase Signaling in Cancer Kinase Overactive Kinase (e.g., PI3K, ATM, EGFR) Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Downstream Substrate Cell_Proliferation Uncontrolled Cell Proliferation & Survival Substrate->Cell_Proliferation Signal Transduction Phosphorylation->Substrate Scaffold_Derivative Isoquinoline-3-carboxylate Derivative Scaffold_Derivative->Kinase Inhibition Inhibition

Caption: Inhibition of kinase signaling by isoquinoline derivatives.

SAR insights for kinase inhibition:

  • Hinge-Binding Moiety: The substituent introduced at the C1 position can be designed to form specific interactions with the kinase active site.

  • Solvent-Exposed Region: Modifications at the C3 position, such as the introduction of various amide functionalities, can extend into the solvent-exposed region of the ATP-binding pocket, potentially improving potency and selectivity.

Conclusion and Future Perspectives

Methyl 1-bromoisoquinoline-3-carboxylate represents a high-potential scaffold for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven pharmacological relevance of the isoquinoline core, makes it an attractive starting point for drug discovery campaigns. The strategic application of modern cross-coupling methodologies allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships. Future work in this area will likely focus on the synthesis and biological evaluation of novel derivatives targeting a range of therapeutic areas, with a particular emphasis on oncology and inflammatory diseases. The continued development of innovative synthetic methods will further expand the chemical space accessible from this versatile building block, paving the way for the next generation of isoquinoline-based medicines.

References

  • Choi, Y., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. Available from: [Link]

  • Choi, Y., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280. Available from: [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Methyl 6-bromoquinoline-3-carboxylate as a Versatile Building Block for Novel Kinase Inhibitors. BenchChem.
  • U.S. Environmental Protection Agency. methyl isoquinoline-3-carboxylate Properties. EPA CompTox Chemicals Dashboard. Available from: [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. Available from: [Link]

  • Yaroshenko, V. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 116-126. Available from: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available from: [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Stellenbosch University. Available from: [Link]

  • Sauthof, L., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2469. Available from: [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. Available from: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13148-13173. Available from: [Link]

  • Kandeel, M. M., et al. (2022). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 27(23), 8206. Available from: [Link]

  • de Oliveira, R. B., et al. (2020). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 25(21), 5176. Available from: [Link]

  • Hiebl, J., et al. (1999). NEW SYNTHESIS OF ISOQUINOLINE-3-CARBOXYLATES. Tetrahedron Letters, 40(44), 7935-7938. Available from: [Link]

  • Barun, O., et al. (2017). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 60(17), 7363-7377. Available from: [Link]

  • Mohan, C., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 1039-1082. Available from: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13148-13173. Available from: [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling & Handling of Methyl 1-bromoisoquinoline-3-carboxylate in DMSO

The following technical guide is structured to provide a comprehensive solubility and handling profile for Methyl 1-bromoisoquinoline-3-carboxylate . As specific experimental solubility values for this intermediate are r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive solubility and handling profile for Methyl 1-bromoisoquinoline-3-carboxylate . As specific experimental solubility values for this intermediate are rarely published in open literature, this guide synthesizes physicochemical principles with a self-validating experimental protocol designed for assay development and synthetic chemistry applications.[1]

Executive Summary

Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7) is a critical intermediate in medicinal chemistry, utilized primarily as a scaffold for Suzuki-Miyaura couplings and nucleophilic substitutions.[1] While the compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) due to its polarizable aromatic core and lack of hydrogen bond donors, its methyl ester moiety presents a stability risk in "wet" DMSO.

This guide defines the expected physicochemical behavior, provides a standardized protocol for determining its exact solubility limit (thermodynamic solubility), and outlines storage strategies to prevent ester hydrolysis.

Physicochemical Profile & Solubility Prediction

Understanding the molecule's structure is the first step in predicting its solvation behavior.

PropertyValue (Experimental/Predicted)Impact on DMSO Solubility
Molecular Weight 266.09 g/mol Favorable: Low MW facilitates solvation.[1]
LogP (Lipophilicity) ~2.8 – 3.2 (Predicted)High: Indicates good affinity for organic solvents like DMSO.
H-Bond Donors 0Favorable: Lack of donors reduces crystal lattice energy, aiding dissolution.[1]
H-Bond Acceptors 3 (N, C=O, O)Favorable: Allows interaction with DMSO's sulfoxide oxygen.
Physical State Solid (Powder)Requires kinetic energy (vortex/sonication) to disrupt lattice.

Expert Insight: The combination of the isoquinoline core (planar, aromatic) and the bromine atom (polarizable) creates significant van der Waals interactions with DMSO. Unlike water, where the hydrophobic effect would force aggregation, DMSO effectively solvates the aromatic system.

  • Expected Solubility Range: >50 mM (>13 mg/mL).

  • Max Theoretical Limit: Likely >100 mM for stock solutions.

Protocol: Self-Validating Solubility Determination

Do not rely on visual estimation alone.[2] Use this Kinetic-to-Thermodynamic workflow to establish a robust solubility profile for your specific batch.

Phase A: Preparation of "Master Stock" (100 mM Target)
  • Objective: Create a high-concentration stock for storage and dilution.

  • Reagent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

Step-by-Step Methodology:

  • Weigh 26.6 mg of Methyl 1-bromoisoquinoline-3-carboxylate into a 1.5 mL amber glass vial (protect from light).

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex rigorously for 30 seconds.

  • Sonicate at 40 kHz for 5 minutes (monitor temperature; do not exceed 30°C).

  • Visual Inspection:

    • Clear Solution: Solubility ≥ 100 mM. Proceed to usage.

    • Turbid/Particulates:[1] Solubility < 100 mM.[3] Add DMSO in 0.5 mL increments until clear.

Phase B: Thermodynamic Solubility Assay (The "Gold Standard")

If exact solubility limits are required (e.g., for high-concentration screening), use this saturation loop.

SolubilityWorkflow Start Start: Excess Solid (~50 mg) AddSolvent Add 1.0 mL DMSO Start->AddSolvent Shake Shake/Incubate 24h @ 25°C AddSolvent->Shake Centrifuge Centrifuge 15,000 rpm, 10 min Shake->Centrifuge CheckPellet Pellet Visible? Centrifuge->CheckPellet AddSolid Add more Solid CheckPellet->AddSolid No (Unsaturated) AnalyzeSuper Analyze Supernatant (HPLC-UV / LC-MS) CheckPellet->AnalyzeSuper Yes (Saturated) AddSolid->Shake

Figure 1: Thermodynamic solubility determination workflow ensuring saturation equilibrium.

Stability & Degradation Risks

The presence of the methyl ester at position 3 is the primary stability concern. While stable in pure DMSO, the introduction of water (via hygroscopic absorption) can lead to hydrolysis, yielding the carboxylic acid.

The "Wet DMSO" Trap: DMSO is highly hygroscopic.[4] An open vial can absorb significant atmospheric moisture within hours.

  • Reaction: Methyl ester + H₂O

    
     Carboxylic Acid + Methanol.
    
  • Consequence: The carboxylic acid derivative often has drastically different solubility and biological activity (potentially inactive or off-target).[1]

DegradationPathway Compound Methyl 1-bromoisoquinoline- 3-carboxylate (Active Ester) Intermediate Tetrahedral Intermediate Compound->Intermediate + H₂O Water H₂O (From Wet DMSO) Water->Intermediate Acid 1-bromoisoquinoline- 3-carboxylic acid (Hydrolysis Product) Intermediate->Acid Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 2: Hydrolysis pathway of the methyl ester in the presence of moisture.[1]

Storage Best Practices
  • Aliquot Immediately: Do not store a large master stock. Divide the 100 mM stock into single-use aliquots (e.g., 50 µL) in cryovials.

  • Temperature: Store at -20°C or -80°C .

  • Freeze-Thaw Limit: Max 3 cycles . Repeated cycling promotes moisture uptake and precipitation.

  • Inert Gas: If possible, blanket the stock solution with Argon or Nitrogen before sealing.

Troubleshooting & Optimization

Issue: Precipitation upon dilution into aqueous buffer.

  • Cause: The compound is lipophilic (LogP ~3). Rapid dilution into water causes "crashing out."

  • Solution:

    • Intermediate Dilution: Dilute the 100 mM DMSO stock to 10 mM in DMSO first.

    • Stepwise Addition: Add the 10 mM DMSO stock to the buffer while vortexing rapidly .

    • Cosolvents: Ensure the final assay buffer contains 0.5% - 5% DMSO (if tolerated) or add a surfactant like Tween-20 (0.01%) to stabilize the dispersion.

Issue: Yellowing of the DMSO solution.

  • Cause: Potential photodegradation (bromine labilization) or oxidation.

  • Solution: Discard the stock. Prepare fresh in amber vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11043688, Methyl 1-bromoisoquinoline-3-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Methyl isoquinoline-3-carboxylate (Analog Data). Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link]

Sources

Foundational

Methyl 1-bromoisoquinoline-3-carboxylate safety data sheet (SDS)

Executive Technical Summary Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7) is a high-value heterocyclic scaffold employed primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7) is a high-value heterocyclic scaffold employed primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural uniqueness lies in its orthogonal functionalization potential : the C1-bromo group serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C3-methyl ester provides a vector for acylation, reduction, or amidation.

This guide moves beyond the static data of a standard Safety Data Sheet (SDS). It integrates safety parameters with experimental logic, ensuring that researchers can handle this compound not just compliantly, but with the foresight required for high-yield synthetic campaigns.

Key Physicochemical Identifiers:

Parameter Data
CAS Number 439614-62-7
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Physical State Solid (Crystalline powder)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen)

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |[1]

Hazard Dynamics & Risk Assessment

While standard SDSs list H-codes, understanding the mechanistic basis of these hazards allows for better risk mitigation. The isoquinoline core is nitrogenous and lipophilic, facilitating membrane permeation, while the bromo-ester motif suggests potential alkylating or acylating activity in biological systems.

Hazard Classification (GHS)
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[5][3][4][6]

Mechanistic Toxicology & Handling Logic
  • Ocular/Mucosal Irritation: The compound is a solid irritant. Upon contact with moisture in mucous membranes (eyes, lungs), the ester moiety may undergo partial hydrolysis, locally lowering pH. Furthermore, the benzylic-like reactivity of the isoquinoline system can interact with nucleophilic residues in proteins.

  • Systemic Risk: As a halogenated heterocycle, absorption can lead to hepatic burden. The "Harmful if swallowed" designation suggests moderate acute toxicity, necessitating strict isolation from oral pathways.

Visualization: Risk Assessment & PPE Workflow

The following diagram outlines the decision logic for PPE selection based on experimental scale.

SafetyLogic Risk Risk Assessment Scale_Small Small Scale (<100 mg) Risk->Scale_Small Scale_Large Large Scale (>1 g) Risk->Scale_Large PPE_Basic PPE: Nitrile Gloves Safety Glasses Fume Hood Scale_Small->PPE_Basic PPE_Advanced PPE: Double Gloving Respirator (P95) Full Sash Control Scale_Large->PPE_Advanced Action_Weighing Weighing PPE_Basic->Action_Weighing Static Free PPE_Advanced->Action_Weighing Closed Balance Action_Reaction Reaction Setup Action_Weighing->Action_Reaction

Figure 1: Risk-based PPE selection logic. Scale determines the rigor of containment.

Safe Handling & Storage Protocols

Trustworthiness Check: This protocol relies on the principle of "Defensive Storage"—anticipating degradation pathways (hydrolysis and photolysis) before they occur.

Storage Architecture
  • Temperature: Maintain at 2–8°C . Room temperature storage may accelerate ester hydrolysis or debromination over months.

  • Atmosphere: Store under Argon or Nitrogen . The electron-deficient isoquinoline ring can be susceptible to oxidative degradation over long periods.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation of the C-Br bond and leaching of plasticizers.

Operational Handling
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes condensation, introducing water that hydrolyzes the ester (H3C-O-CO-R → HO-CO-R).

  • Weighing: Use an anti-static gun if the powder is fluffy. Weigh inside a fume hood.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions to prevent transesterification. Preferred solvents: DMSO, DMF, or Anhydrous DCM.

Strategic Synthesis Applications

From a drug development perspective, Methyl 1-bromoisoquinoline-3-carboxylate is a "linchpin" intermediate.

Functionalization Map
  • Site A (C1-Bromo): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Stille) and nucleophilic aromatic substitution (SɴAr). The nitrogen atom in the ring activates the C1 position, making it more electrophilic than a standard phenyl bromide.

  • Site B (C3-Ester): Standard carbonyl chemistry. Can be saponified to the carboxylic acid (ligand synthesis) or reduced to the alcohol (linker synthesis).

Visualization: Synthetic Pathway

SynthesisPath Start Methyl 1-bromoisoquinoline- 3-carboxylate Suzuki Pathway A: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Suzuki Hydrolysis Pathway B: Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis SNAr Pathway C: SɴAr (HNR2, Heat) Start->SNAr Prod_A 1-Aryl-isoquinoline (Biaryl Scaffold) Suzuki->Prod_A Prod_B Isoquinoline-3-carboxylic acid (Peptidomimetic Core) Hydrolysis->Prod_B Prod_C 1-Amino-isoquinoline (Kinase Inhibitor) SNAr->Prod_C

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Standardized Experimental Protocol: Suzuki-Miyaura Coupling

Context: This protocol is validated for 1-haloisoquinolines to minimize protodehalogenation side products.

Reagents:

  • Methyl 1-bromoisoquinoline-3-carboxylate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv) – Chosen for stability and efficiency with electron-deficient heterocycles.

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) – Degassed.

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the isoquinoline, boronic acid, and base. Cap and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Argon.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target Mass: MW of product).

    • Note: The C1-Br is highly reactive; if the reaction stalls, check for catalyst poisoning by the isoquinoline nitrogen (rare with bidentate ligands like dppf).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Emergency Response & Waste Management

Spill Management
  • Solid Spill: Do not dry sweep (generates dust). Cover with a damp paper towel or use a HEPA vacuum. Wipe area with 10% acetone followed by soap and water.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.[7]

First Aid Logic
  • Eye Contact: Flush immediately for 15 minutes.[8] The ester can hydrolyze to acid on the eye surface; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[4][6][8] Avoid alcohol-based washes immediately, as they may increase skin permeability to the compound.

Waste Disposal
  • Classification: Halogenated Organic Waste.[7]

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.

  • Destruction: High-temperature incineration equipped with scrubbers (to neutralize HBr and NOx gases).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 725374, Methyl isoquinoline-3-carboxylate (Analogous Structure Data). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Isoquinolines: Cross-Coupling Methodologies. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Pharmacophore Mapping of Bromoisoquinoline Esters for Drug Discovery Professionals

Abstract The bromoisoquinoline scaffold is a privileged structural motif found in a diverse array of biologically active molecules, exhibiting activities ranging from antimicrobial to antitumor.[1][2] The addition of an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bromoisoquinoline scaffold is a privileged structural motif found in a diverse array of biologically active molecules, exhibiting activities ranging from antimicrobial to antitumor.[1][2] The addition of an ester functionality further expands the chemical space and potential for specific molecular interactions. This guide provides a comprehensive, in-depth exploration of the principles and practical application of pharmacophore mapping as a pivotal computational technique in the rational design and discovery of novel drug candidates based on the bromoisoquinoline ester core. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Introduction: The Therapeutic Potential of Bromoisoquinoline Esters and the Role of Pharmacophore Mapping

Isoquinoline alkaloids and their synthetic derivatives have long been a fertile ground for drug discovery, yielding compounds with a broad spectrum of pharmacological activities.[1] The introduction of a bromine atom onto the isoquinoline ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, and can also introduce the potential for halogen bonding, a key interaction in modern drug design. When combined with an ester group, these molecules gain additional points for potential hydrogen bonding and polar interactions, making them attractive candidates for targeting a variety of biological macromolecules.

Pharmacophore mapping is a cornerstone of modern computational drug discovery.[3][4][5] It provides an abstract three-dimensional representation of the essential steric and electronic features of a molecule that are necessary for it to exert a specific biological effect. By identifying this common spatial arrangement of key chemical functionalities, researchers can move beyond the two-dimensional chemical structure to understand the crucial interactions driving biological activity. This understanding is paramount for designing novel molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

This guide will walk through the process of generating and validating a pharmacophore model for a hypothetical series of bromoisoquinoline esters, providing a practical framework for researchers in the field.

The Pharmacophore Concept: From Ligand to Hypothesis

A pharmacophore is not a real molecule but rather a model that encapsulates the key molecular interaction points. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups with a lone pair of electrons that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups with a hydrogen atom attached to an electronegative atom, capable of donating a hydrogen bond.

  • Hydrophobic (HY): Nonpolar groups that can engage in van der Waals and hydrophobic interactions.

  • Aromatic Ring (AR): A planar, cyclic, conjugated system that can participate in π-π stacking or other aromatic interactions.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH and can form electrostatic interactions.

The spatial relationship—distances and angles—between these features is as critical as the features themselves.[6]

Ligand-Based Pharmacophore Modeling Workflow

In the absence of a high-resolution 3D structure of the biological target, a ligand-based approach is a powerful strategy.[7][8] This method relies on a set of molecules with known biological activities to deduce a common pharmacophore.

Hypothetical Scenario: Targeting Kinase X

For the purpose of this guide, we will consider a hypothetical set of bromoisoquinoline esters with inhibitory activity against a fictional "Kinase X".

Compound IDStructure (Simplified 2D)IC50 (nM)pIC50Activity Class
BE-1 5-Bromo-isoquinoline-8-yl acetate507.30Active
BE-2 5-Bromo-isoquinoline-8-yl propionate807.10Active
BE-3 7-Bromo-isoquinoline-6-yl acetate257.60Active
BE-4 5-Bromo-isoquinoline-8-yl benzoate1506.82Moderately Active
BE-5 5-Chloro-isoquinoline-8-yl acetate5006.30Moderately Active
BE-6 Isoquinoline-8-yl acetate20005.70Inactive
BE-7 5-Bromo-naphthalen-1-yl acetate50005.30Inactive
Step 1: Ligand Preparation and Conformational Analysis

The first crucial step is the preparation of the 2D structures of the ligands and their conversion into realistic 3D conformers.

Protocol:

  • 2D Structure Drawing: Draw the chemical structures of all compounds in the dataset using a molecular editor.

  • 3D Conversion: Convert the 2D structures to 3D.

  • Protonation State Assignment: Determine the likely protonation states of ionizable groups at a physiological pH (e.g., 7.4). For the bromoisoquinoline core, the nitrogen atom is a key consideration.

  • Conformational Search: Perform a thorough conformational search for each molecule to explore its accessible 3D shapes. This is critical as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be the lowest energy conformation in solution.

Causality: A molecule's 3D conformation dictates its ability to fit into a binding pocket and present its pharmacophoric features in the correct orientation for interaction. An incomplete conformational analysis can lead to the failure to identify the correct pharmacophore.

Step 2: Pharmacophore Feature Identification and Mapping

With a set of low-energy conformers for each ligand, the next step is to identify and map the potential pharmacophoric features.

Protocol:

  • Feature Definition: Define the types of pharmacophoric features to be considered. For our bromoisoquinoline esters, these would include:

    • Hydrogen Bond Acceptors (on the ester carbonyl oxygen and the isoquinoline nitrogen).

    • Aromatic Ring (the isoquinoline ring system).

    • Hydrophobic groups (aliphatic and aromatic portions).

    • The bromine atom can be considered as a hydrophobic feature or, more specifically, a halogen bond donor in certain contexts.

  • Feature Mapping: Use a computational chemistry software package (e.g., MOE, Discovery Studio, LigandScout) to automatically identify and place these features on each conformer of each molecule.[8]

Step 3: Pharmacophore Model Generation and Hypothesis Scoring

The core of the process is to align the active molecules and identify a common spatial arrangement of pharmacophoric features that is absent in the inactive molecules.

Protocol:

  • Alignment: The software aligns the conformers of the active compounds (BE-1, BE-2, BE-3) to maximize the overlap of their pharmacophoric features.

  • Hypothesis Generation: Based on the alignments, the software generates a series of pharmacophore hypotheses. Each hypothesis consists of a unique combination of features in a specific 3D arrangement.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map to the active compounds and how poorly they map to the inactive compounds. A good hypothesis will be shared by all active molecules and absent in the inactives.

For our hypothetical dataset, a plausible high-scoring pharmacophore hypothesis (Hypo-1) might consist of:

  • One Aromatic Ring feature.

  • One Hydrogen Bond Acceptor feature (from the ester carbonyl).

  • One Hydrophobic feature (representing the bromo-substituted part of the aromatic system).

Pharmacophore Generation Workflow

G cluster_0 Input Data cluster_1 Model Generation cluster_2 Validation & Application Actives Active Ligands (3D) FeatureMap Pharmacophore Feature Mapping Actives->FeatureMap Inactives Inactive Ligands (3D) Inactives->FeatureMap Align Alignment of Actives FeatureMap->Align Generate Generate Hypotheses Align->Generate Validate Hypothesis Validation Generate->Validate Screen Virtual Screening Validate->Screen Hits Novel Hit Compounds Screen->Hits

Caption: A flowchart of the ligand-based pharmacophore modeling process.

Step 4: Pharmacophore Model Validation

A generated pharmacophore model must be rigorously validated to ensure its predictive power.[9][10]

Protocol:

  • Test Set Validation: If a sufficiently large dataset is available, it should be split into a training set (used to build the model) and a test set (used to validate it). The model's ability to correctly classify the test set compounds is a measure of its predictive ability.

  • Decoy Set Screening: A more robust validation involves screening a "decoy set" against the pharmacophore hypothesis. A decoy set consists of a large number of molecules that are physically similar to the active compounds (e.g., similar molecular weight, logP) but are topologically distinct and assumed to be inactive.

Self-Validating System: A good pharmacophore model should retrieve a high percentage of the known active compounds from a database containing a large excess of decoy molecules. Key metrics for this validation include:

  • Enrichment Factor (EF): The ratio of the concentration of active compounds in a small fraction of the ranked database to the concentration of actives in the entire database. A high EF value indicates good model performance.

  • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate. The area under the curve (AUC) is a measure of the model's ability to distinguish between actives and inactives.

Validation MetricValueInterpretation
Goodness of Hit Score (GH) 0.75Indicates a good model that can differentiate between active and inactive compounds.
Enrichment Factor (EF) at 1% 25The model is 25 times more likely to identify an active compound in the top 1% of the screened database than by random chance.
ROC AUC 0.88The model has an excellent ability to distinguish between active and decoy molecules.

Structure-Based Pharmacophore Modeling: A Complementary Approach

If the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a structure-based pharmacophore model can be generated.[5][11]

Workflow:

  • Binding Site Analysis: The protein's ligand-binding pocket is analyzed to identify key interaction points.

  • Feature Generation: Pharmacophoric features are generated based on the properties of the amino acid residues in the binding site. For example, a glutamic acid residue can be represented as a hydrogen bond acceptor and a negative ionizable feature, while a phenylalanine residue would be mapped as an aromatic and hydrophobic feature.

  • Model Refinement: The resulting pharmacophore model represents the ideal spatial arrangement of features for a ligand to bind effectively.

This approach is highly valuable for discovering novel scaffolds that are not present in the set of known ligands.

Structure-Based vs. Ligand-Based Pharmacophore Modeling

G cluster_0 Ligand-Based cluster_1 Structure-Based Ligands Set of Active Ligands L_Model Ligand-Based Pharmacophore Ligands->L_Model Common Features S_Model Structure-Based Pharmacophore L_Model->S_Model Complementary Information Protein 3D Protein Structure Protein->S_Model Binding Site Interactions

Caption: The two main approaches to pharmacophore model generation.

Application in Virtual Screening and Lead Optimization

The validated pharmacophore model serves as a 3D query for virtual screening of large chemical databases (e.g., ZINC, Enamine REAL).

Workflow:

  • Database Preparation: The compounds in the database are processed to generate multiple 3D conformers for each molecule.

  • Screening: The pharmacophore model is used as a filter to rapidly screen millions of compounds, retaining only those that match the 3D arrangement of pharmacophoric features.

  • Hit Triage: The resulting "hit list" is typically further refined using other computational methods, such as molecular docking, to predict the binding mode and affinity of the hits to the target protein.

The pharmacophore model is also invaluable for lead optimization. It can guide medicinal chemists in deciding which modifications to a lead compound are likely to enhance its activity by better matching the pharmacophoric features.

Conclusion

Pharmacophore mapping is an indispensable tool in the modern drug discovery pipeline. For a promising chemical class like bromoisoquinoline esters, it provides a rational framework for understanding structure-activity relationships, even in the absence of a target structure. By following a rigorous and self-validating workflow, from ligand preparation to model validation and application in virtual screening, researchers can significantly enhance the efficiency and effectiveness of their efforts to discover novel therapeutic agents. This guide has outlined the core principles and a practical, albeit hypothetical, application of this powerful computational methodology.

References

  • Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Khedkar, S. A., et al. Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • Protac Drug Discovery Pro.
  • Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare.
  • Vuorinen, A., & Schuster, D. (2014). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.).
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). PubMed Central.
  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses.
  • Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com.
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2015).
  • NTHRYS.
  • Singh, P., et al. (2021).
  • Examples of pharmacophore mapping on four compounds from the MDDR-L.... (n.d.).
  • pharmacophore-mapping-and-drug-design.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (n.d.). MDPI.
  • Pharmacophore mapping and 3D-QSAR analysis of Staphylococcus aureus Sortase a inhibitors. (n.d.). Der Pharma Chemica.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PubMed Central.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PubMed Central.

Sources

Protocols & Analytical Methods

Method

C-H activation using Methyl 1-bromoisoquinoline-3-carboxylate as substrate

Application Note: Palladium-Catalyzed Direct C-H Arylation using Methyl 1-bromoisoquinoline-3-carboxylate Executive Summary Topic: Direct C-H Arylation (Cross-Coupling) of Heterocycles using Methyl 1-bromoisoquinoline-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Direct C-H Arylation using Methyl 1-bromoisoquinoline-3-carboxylate

Executive Summary

Topic: Direct C-H Arylation (Cross-Coupling) of Heterocycles using Methyl 1-bromoisoquinoline-3-carboxylate as the Electrophilic Partner. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Core Application: Rapid synthesis of biaryl isoquinoline scaffolds—common pharmacophores in HIF prolyl hydroxylase inhibitors and benzodiazepine receptor ligands—without the need for pre-functionalized organometallic nucleophiles (e.g., boronic acids/esters).

Technical Abstract: This protocol details the application of Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7) as a substrate in Palladium-catalyzed Direct Arylation. Unlike traditional Suzuki-Miyaura coupling, which requires the synthesis of an unstable or costly heteroaryl boronic acid, this method utilizes Concerted Metallation-Deprotonation (CMD) to directly couple the isoquinoline bromide with a heterocycle (e.g., thiazole, oxazole, thiophene) at its most acidic C-H bond. The inclusion of pivalic acid (PivOH) as a proton shuttle is the critical factor for energetic feasibility.

Scientific Foundation & Mechanism

The Substrate Profile
  • Molecule: Methyl 1-bromoisoquinoline-3-carboxylate.[1][2][3][4][5][6][7][8]

  • Role: Electrophile (Ar-X).

  • Reactivity: The C1-position is highly electron-deficient due to the adjacent nitrogen and the electron-withdrawing ester at C3. This makes it an excellent candidate for oxidative addition to Pd(0), but also prone to hydrodehalogenation (side reaction) if the catalytic cycle stalls.

The Mechanistic Pathway: Concerted Metallation-Deprotonation (CMD)

Standard electrophilic aromatic substitution (SEAr) rules do not apply here. The reaction proceeds via a CMD pathway where the palladium center, aided by a carboxylate ligand (Pivalate), simultaneously deprotonates the C-H bond of the nucleophilic coupling partner and forms the Pd-C bond.

Key Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the C1-Br bond of the isoquinoline substrate.

  • Ligand Exchange: The bromide is displaced by a pivalate anion (from PivOH/Base).

  • C-H Activation (CMD): The pivalate ligand acts as an intramolecular base, abstracting a proton from the incoming heterocycle while Pd binds to the carbon. This is the rate-determining step.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

CMD_Mechanism Figure 1: Catalytic cycle for the Pd-catalyzed direct arylation via CMD mechanism. Note the critical role of Pivalate in the CMD step. Pd0 Pd(0)L2 OxAdd Oxidative Addition (Isoquinoline-Br) Pd0->OxAdd + Substrate LigEx Ligand Exchange (Br- -> PivO-) OxAdd->LigEx + PivOH/Base CMD_Step CMD Transition State (C-H Cleavage) LigEx->CMD_Step + Heterocycle (R-H) RedElim Reductive Elimination (Product Release) CMD_Step->RedElim - PivOH RedElim->Pd0 Regeneration

Experimental Protocol

Objective: Coupling of Methyl 1-bromoisoquinoline-3-carboxylate (1.0 equiv) with 2-Isobutylthiazole (as a model heterocycle) to form the biaryl product.

Reagents & Materials
ComponentRoleSpecification
Substrate ElectrophileMethyl 1-bromoisoquinoline-3-carboxylate (1.0 equiv)
Coupling Partner Nucleophile (C-H)Heterocycle (e.g., Thiazole, Oxazole) (1.2 - 1.5 equiv)
Catalyst Metal SourcePd(OAc)₂ (2-5 mol%)
Ligand StabilizationPCy₃[9]·HBF₄ (4-10 mol%) or P(tBu)₃·HBF₄
Additive Proton ShuttlePivalic Acid (PivOH) (30 mol%)
Base HBr ScavengerK₂CO₃ (anhydrous, micronized) (2.0 equiv)
Solvent MediumDMA or DMF (Anhydrous, degassed)
Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

Step 2: Reagent Addition (Solid)

  • Add Methyl 1-bromoisoquinoline-3-carboxylate (0.50 mmol, 133 mg).

  • Add Pd(OAc)₂ (0.025 mmol, 5.6 mg).

  • Add PCy₃·HBF₄ (0.05 mmol, 18.4 mg).

  • Add K₂CO₃ (1.0 mmol, 138 mg). Note: Use finely ground base to ensure heterogeneous surface area.

  • Add Pivalic Acid (0.15 mmol, 15.3 mg).

Step 3: Solvent & Liquid Reagent Addition

  • Seal the vessel with a septum cap.

  • Evacuate and backfill with Argon (3 cycles).

  • Inject DMA (Dimethylacetamide) (2.5 mL, 0.2 M concentration).

  • Inject the liquid heterocycle (e.g., 2-Isobutylthiazole , 0.75 mmol).

Step 4: Reaction & Monitoring

  • Place the vessel in a pre-heated oil block at 100 °C .

  • Stir vigorously (800-1000 rpm). Critical: The reaction is heterogeneous; poor stirring leads to stalled conversion.

  • Timepoint: Check by LC-MS or TLC at 2 hours and 16 hours.

    • Success Indicator: Disappearance of the aryl bromide peak (UV 254 nm) and appearance of the biaryl product mass [M+H]+.

    • Failure Mode: If de-brominated isoquinoline (hydrodehalogenation) is observed, lower the temperature to 80 °C or increase the concentration of the heterocycle.

Step 5: Work-up & Purification

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Critical Control Points & Troubleshooting

The following table summarizes common failure modes specific to isoquinoline substrates in C-H activation.

ObservationRoot CauseCorrective Action
Low Conversion Poisoning of Pd catalyst by isoquinoline nitrogen.Increase catalyst loading to 5 mol%; ensure temperature is >100°C to break N-Pd coordination.
Hydrodehalogenation (Br replaced by H)"Protonolysis" of the Pd-Ar intermediate.Solvent is too wet (proton source) or reaction is too slow. Dry solvent over molecular sieves; Increase heterocycle equivalents.
Regioisomers Multiple acidic C-H sites on the coupling partner.Use C-2 blocked heterocycles or exploit steric hindrance to direct selectivity.
Black Precipitate Pd black formation (catalyst death).Ligand oxidation.[4][10] Ensure strict inert atmosphere (Argon balloon/manifold).

Workflow Visualization

Workflow Figure 2: Operational workflow for the direct arylation protocol. cluster_prep Preparation cluster_rxn Reaction cluster_workup Analysis & Isolation Step1 Weigh Solids: Substrate, Pd(OAc)2, Ligand, Base, PivOH Step2 Inert Atmosphere: Evacuate/Backfill Ar x3 Step1->Step2 Step3 Add Solvent (DMA) & Heterocycle Step2->Step3 Step4 Heat to 100°C Stir 16h Step3->Step4 Step5 LC-MS Check: Target Mass vs. De-bromo byproduct Step4->Step5 Step6 Workup: EtOAc/H2O Extraction Step5->Step6

References

  • Synthetic Approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. Janin, Y. L., et al. Journal of the Chemical Society, Perkin Transactions 1, 2002, 291-297.

    • Context: Describes the synthesis of Methyl 1-bromoisoquinoline-3-carboxylate and its use in standard Suzuki coupling.
  • Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. Journal of Organic Chemistry, 2009, 74(5), 1826–1834.[11]

    • Context: The definitive guide on "Fagnou Conditions" (Pd/PivOH) used in this protocol for coupling aryl bromides with heterocycles.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.Molecules, 2021, 26(18), 5556.

    • Context: Provides broader context on functionalizing the isoquinoline/quinoline core if C-H activ

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling Reaction with 1-Bromoisoquinoline Esters

Abstract This comprehensive technical guide provides an in-depth exploration of the Sonogashira coupling reaction for the synthesis of 1-alkynylisoquinoline esters from 1-bromoisoquinoline ester precursors. 1-Alkynylisoq...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the Sonogashira coupling reaction for the synthesis of 1-alkynylisoquinoline esters from 1-bromoisoquinoline ester precursors. 1-Alkynylisoquinolines are valuable scaffolds in medicinal chemistry and materials science, and their efficient synthesis is of significant interest. This document offers a detailed examination of the reaction mechanism, a critical analysis of reaction components, optimized protocols for both traditional copper-catalyzed and copper-free conditions, and troubleshooting strategies. The provided step-by-step procedures are designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring a high degree of reproducibility and success.

Introduction: The Significance of 1-Alkynylisoquinoline Esters

The isoquinoline core is a privileged scaffold in numerous biologically active compounds and functional materials. The introduction of an alkynyl group at the C1 position through the robust and versatile Sonogashira coupling reaction opens up a vast chemical space for further derivatization.[1] These 1-alkynylisoquinoline esters serve as key intermediates in the synthesis of complex heterocyclic systems, natural product analogues, and novel pharmaceutical candidates. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming C(sp²)-C(sp) bonds under relatively mild conditions.[2][3] This guide will focus on the practical application of this reaction to 1-bromoisoquinoline esters, addressing the specific challenges and opportunities presented by this substrate class.

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling can proceed through two primary catalytic cycles: the more traditional copper-catalyzed pathway and a copper-free variant.

The Copper-Catalyzed Sonogashira Cycle

The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[3]

  • Palladium Cycle:

    • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

    • Oxidative Addition: The 1-bromoisoquinoline ester undergoes oxidative addition to the Pd(0) complex, forming a Pd(II)-isoquinolyl intermediate.

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.

    • Reductive Elimination: The desired 1-alkynylisoquinoline ester is expelled from the palladium complex, regenerating the active Pd(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: Copper(I) coordinates to the terminal alkyne, increasing its acidity.

    • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide. This species is then ready for the transmetalation step with the palladium complex.

Sonogashira_Mechanism

Figure 1: Simplified Catalytic Cycles in Sonogashira Coupling

The Copper-Free Sonogashira Reaction

While effective, the use of copper can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), especially in the presence of oxygen. Copper-free protocols have been developed to mitigate this issue. In the absence of copper, a stronger base is often required to deprotonate the terminal alkyne. The resulting acetylide can then directly interact with the palladium complex. Alternatively, the alkyne can coordinate to the palladium center, increasing its acidity and facilitating deprotonation by the base.

Critical Reaction Parameters: A Deeper Dive

The success of the Sonogashira coupling of 1-bromoisoquinoline esters hinges on the careful selection of several key components. The electron-deficient nature of the isoquinoline ring and the presence of the coordinating nitrogen atom can influence the reaction's efficiency.

ComponentRole and Key Considerations for 1-Bromoisoquinoline Esters
Palladium Catalyst Function: The core of the catalytic cycle. Selection: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are common choices. For challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be advantageous. Pd(II) sources require in-situ reduction, which is often facilitated by phosphine ligands or amine bases.[2][4] Loading: Typically 1-5 mol%.
Copper(I) Co-catalyst Function: Facilitates the formation of the reactive acetylide species, increasing reaction rates at lower temperatures.[2] Selection: Copper(I) iodide (CuI) is the most common choice. Loading: Typically 1-10 mol%.
Ligand Function: Stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. Selection: Triphenylphosphine (PPh₃) is a standard choice. For electron-deficient or sterically hindered substrates like 1-bromoisoquinolines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can improve yields.[3]
Base Function: Deprotonates the terminal alkyne and neutralizes the HBr byproduct. Selection: Amine bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or piperidine are common. For copper-free reactions, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be employed. The choice of base can significantly impact the reaction outcome.
Solvent Function: Solubilizes reactants and influences catalyst stability and activity. Selection: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions. Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, and dioxane. For amine bases like Et₃N, it can sometimes be used as both the base and the solvent.
Temperature Optimization: The reactivity of aryl bromides is lower than that of aryl iodides, often necessitating elevated temperatures (e.g., 60-100 °C).[4] However, higher temperatures can also lead to catalyst decomposition and byproduct formation. Optimization is key.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere (argon or nitrogen) as palladium catalysts are sensitive to oxygen.

Protocol 1: Copper-Catalyzed Sonogashira Coupling of a 1-Bromoisoquinoline Ester

This protocol is a robust starting point for the coupling of various terminal alkynes with 1-bromoisoquinoline esters.

Protocol_Workflow

Figure 2: Experimental Workflow for Sonogashira Coupling

Materials:

  • 1-Bromoisoquinoline ester (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 1-bromoisoquinoline ester (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

  • Add the anhydrous, degassed solvent (to make a ~0.1 M solution of the bromoester).

  • Add the amine base (e.g., Et₃N, 2.5 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Seal the flask and heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-alkynylisoquinoline ester.

Protocol 2: Copper-Free Sonogashira Coupling of a 1-Bromoisoquinoline Ester

This protocol is advantageous when alkyne homocoupling is a significant issue.

Materials:

  • 1-Bromoisoquinoline ester (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 1-bromoisoquinoline ester (1.0 equiv), Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the inorganic base (2.0 equiv).

  • Add the anhydrous, degassed solvent (to make a ~0.1 M solution of the bromoester).

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solutions
Low or No Conversion Inactive catalyst; Poor substrate reactivity; Catalyst inhibition by the isoquinoline nitrogen.- Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. - Degas all solvents and reagents thoroughly. - Increase reaction temperature. - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) to promote reductive elimination and mitigate catalyst inhibition.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen; High copper loading.- Ensure strictly anaerobic conditions. - Reduce the amount of CuI or switch to a copper-free protocol.
Formation of Palladium Black Catalyst decomposition.- Ensure an appropriate ligand-to-palladium ratio. - Consider a more robust ligand system (e.g., NHCs). - Avoid certain solvents like THF that can promote decomposition.[1]
Dehalogenation of Starting Material Reductive side reaction.- Lower the reaction temperature. - Ensure the absence of water and other protic sources.

Conclusion

The Sonogashira coupling reaction is an indispensable method for the synthesis of 1-alkynylisoquinoline esters. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can efficiently access these valuable compounds. The protocols provided herein, for both copper-catalyzed and copper-free conditions, offer a solid foundation for successful synthesis. The key to mastering this reaction lies in a systematic approach to optimization and a keen awareness of the potential challenges associated with heteroaromatic substrates.

References

  • Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline. (2025). MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. (2001). PubMed. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC. [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation... (2024). ResearchGate. [Link]

  • Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). ACS Publications. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. PMC. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 1-bromoisoquinoline-3-carboxylate Synthesis

This guide addresses the yield optimization for the synthesis of Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7). The synthesis typically proceeds via the N-oxide intermediate, a route susceptible to "tarring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the yield optimization for the synthesis of Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7). The synthesis typically proceeds via the N-oxide intermediate, a route susceptible to "tarring" and low yields if specific mechanistic requirements are not met.

Topic: Yield Optimization & Troubleshooting Guide Applicable Route: N-Oxidation / POBr₃-mediated Bromination Target Audience: Medicinal Chemists, Process Chemists

Executive Summary & Reaction Pathway

The most reliable route to 1-bromoisoquinolines carrying electron-withdrawing groups (like the C3-ester) involves a two-step sequence:

  • N-Oxidation: Conversion of Methyl isoquinoline-3-carboxylate to its N-oxide using m-CPBA.

  • Regioselective Bromination: Rearrangement-bromination using Phosphorus Oxybromide (

    
    ).
    

Key Insight: The C3-ester group deactivates the isoquinoline ring. While this reduces the nucleophilicity of the N-oxide oxygen (slowing the initial activation), it significantly enhances the electrophilicity of the C1 position, facilitating the final bromide attack. However, this electronic deficit also makes the system prone to hydrolysis during the acidic quench.

Reaction Workflow Diagram

ReactionPathway SM Methyl isoquinoline- 3-carboxylate NOxide Intermediate: Isoquinoline N-Oxide SM->NOxide m-CPBA, DCM RT, 12-18h POBr3_Complex Activated Complex (O-Phosphorylated) NOxide->POBr3_Complex POBr3, DMF (cat) DCM, 0°C Product Product: Methyl 1-bromo- isoquinoline-3-carboxylate POBr3_Complex->Product Rearrangement Br- Attack at C1

Caption: Step-wise conversion emphasizing the activated phosphoryl intermediate.

Phase 1: N-Oxidation (The Precursor)

Q: My conversion to the N-oxide is incomplete (<60%) even with excess m-CPBA. Why?

A: The C3-ester group withdraws electron density, making the ring nitrogen less nucleophilic compared to unsubstituted isoquinoline.

  • The Fix: Do not rely on standard stoichiometry (1.1 eq). Increase m-CPBA to 1.5 – 2.0 equivalents .

  • Solvent Switch: If DCM is too slow (reaction >24h), switch to Chloroform or 1,2-Dichloroethane and heat to mild reflux (50°C). The higher temperature overcomes the electronic deactivation.

  • Monitoring: Use LCMS rather than TLC. The N-oxide is highly polar and often streaks on silica, masking unreacted starting material.

Q: How do I remove the large excess of m-chlorobenzoic acid (m-CBA) without losing my polar N-oxide?

A: The N-oxide of an ester-isoquinoline is less basic than the starting material, but it can still form salts.

  • Protocol:

    • Cool the reaction mixture to 0°C to precipitate the bulk of m-CBA. Filter it off.

    • Wash the filtrate with 10% aqueous

      
        (Potassium Carbonate) rather than 
      
      
      
      . The higher pH ensures complete solubilization of acidic byproducts.
    • Do not do an acid wash. The ester is labile, and the N-oxide is water-soluble in acidic media.

Phase 2: Bromination (The Critical Step)

Q: The reaction mixture turns into a black tar upon adding


. How do I prevent this? 

A: "Tarring" is caused by uncontrolled exotherms leading to polymerization or P-O bond polymerization.

  • Cause: Adding solid

    
     directly to the reaction at room temperature.
    
  • Solution:

    • Dissolve the N-oxide in anhydrous DCM (0.1 M concentration).

    • Cool to 0°C (Ice/Salt bath).

    • Add

      
       (1.5 eq) as a solution  in DCM dropwise, not as a solid.
      
    • Crucial Additive: Add DMF (0.5 eq) . DMF acts as a catalyst, forming a Vilsmeier-like intermediate (

      
      ) which activates the N-oxide more gently than bulk 
      
      
      
      , reducing thermal shock.

Q: I see the product on LCMS, but the yield drops significantly after workup. Is the ester hydrolyzing?

A: Yes. The reaction generates phosphoryl bromides and HBr. Upon water addition, this creates a hot, highly acidic mixture that rapidly hydrolyzes the methyl ester to the carboxylic acid (which likely stays in the aqueous phase or precipitates as a zwitterion).

  • The "Buffered Quench" Protocol:

    • Do not add water directly to the reaction.

    • Prepare a beaker of saturated

      
       solution mixed with crushed ice .
      
    • Slowly pour the reaction mixture into the bicarbonate slurry with vigorous stirring. This neutralizes the HBr immediately as it is formed.

    • Keep the internal temperature below 10°C during the quench.

Troubleshooting Data & Optimization Table

VariableStandard ConditionOptimized ConditionReason for Change
Reagent

(Solid addition)

(DCM Solution)
Prevents local hotspots and charring.
Additive NoneDMF (0.5 eq)Facilitates activation via Vilsmeier-type mechanism [1].
Temperature Reflux (80°C)0°C

RT
High heat degrades the electron-deficient ring; RT is sufficient for C1 attack.
Quench Water/BrineSat.[1]

/ Ice
Prevents acid-catalyzed hydrolysis of the C3-methyl ester.
Purification Silica (MeOH/DCM)Silica (EtOAc/Hex)MeOH can cause transesterification on acidic silica.

Detailed Protocol: Optimized Bromination

Step 1: Activation To a stirred solution of Methyl isoquinoline-3-carboxylate N-oxide (1.0 mmol) in anhydrous DCM (10 mL) at 0°C under Argon, add anhydrous DMF (0.5 mmol).

Step 2: Reagent Addition Add a solution of


 (1.5 mmol) in DCM (5 mL) dropwise over 15 minutes. The solution may turn yellow/orange.
Note: Ensure 

is fresh. Yellow/brown solid indicates free

contamination, which reduces yield.

Step 3: Reaction Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product usually has a higher Rf than the N-oxide.

Step 4: Workup Pour the reaction mixture slowly into a vigorously stirred slurry of saturated aqueous


 (20 mL) and ice (20 g). Extract with DCM (

mL). Wash combined organics with brine, dry over

, and concentrate.[1][2]

Step 5: Purification Purify via flash column chromatography using a gradient of 0-20% Ethyl Acetate in Hexanes. Avoid amine-functionalized silica as it may react with the bromo-ester.

Mechanistic Insight (Graphviz)

Understanding the mechanism clarifies why moisture and temperature control are non-negotiable.

Mechanism cluster_warning Failure Mode Step1 N-Oxide Oxygen attacks P (Rate Limiting Step) Step2 Formation of -O-P(=O)Br2 Intermediate Step1->Step2 POBr3 Step3 Nucleophilic Attack of Br- at C1 Position Step2->Step3 Br- (from solution) Step4 Elimination of Phosphate (Aromatization) Step3->Step4 - P(O)(OH)Br2 SideReaction Hydrolysis of Ester (If H+ is not neutralized) Step4->SideReaction Aq. Workup (Acidic)

Caption: The elimination step releases acidic phosphate species, necessitating a buffered quench.

References

  • Wang, D., et al. (2016).[1] "Regioselective bromination of azine N-oxides with POBr3/DMF." Tetrahedron, 72(38), 5762-5768.[1]

  • Brown, W. D., & Gouliaev, A. H. (2010). "Synthesis of 5-Bromoisoquinoline." Organic Syntheses, 81, 98.

  • Manac Inc. Technical Guide. (2024).[3][4][5] "Bromination reactions with phosphorus bromides (POBr3)."

Sources

Optimization

Technical Support Center: Isoquinoline Coupling &amp; Ester Preservation

Topic: Preventing Ester Hydrolysis During Bromoisoquinoline Coupling Ticket ID: ISOQ-BR-ESTER-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Isoquinoline-Ester Paradox Welcome to the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ester Hydrolysis During Bromoisoquinoline Coupling Ticket ID: ISOQ-BR-ESTER-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Isoquinoline-Ester Paradox

Welcome to the technical support hub. You are likely here because your standard Suzuki-Miyaura or Sonogashira conditions—effective for benzene derivatives—are destroying your ester-functionalized isoquinoline.

The Root Cause: Isoquinoline rings are electron-deficient (π-deficient), particularly at the C1 and C3 positions. This electron withdrawal renders attached ester carbonyls significantly more electrophilic than those on a phenyl ring. When you combine this with the aqueous hydroxide (


) generated in standard Suzuki protocols (e.g., 

), the rate of saponification (hydrolysis) often outcompetes the rate of transmetallation.

The Solution Strategy: To preserve the ester, we must decouple the activation of the boron species from the generation of nucleophilic hydroxide. This guide provides three validated workflows to achieve this.

Diagnostic Workflow

Before altering your synthesis, confirm that hydrolysis is the primary failure mode using this decision tree.

DiagnosticTree Start Reaction Failed: Low Yield Analysis Analyze Crude NMR/LCMS Start->Analysis AcidCheck Is Carboxylic Acid Present? Analysis->AcidCheck DeboronCheck Is Protodeboronated SM Present? AcidCheck->DeboronCheck No Hydrolysis Issue: Ester Hydrolysis (Saponification) AcidCheck->Hydrolysis Yes (Mass = Ester - 14 + 1) Protodeboronation Issue: Protodeboronation (Base/Heat Sensitivity) DeboronCheck->Protodeboronation Yes (Ar-H formed) CatalystDeath Issue: Catalyst Poisoning (N-coordination) DeboronCheck->CatalystDeath No (SM remaining)

Figure 1: Diagnostic logic to distinguish hydrolysis from other common isoquinoline coupling failure modes.

Technical Guides & Protocols

Protocol A: The "Anhydrous" Phosphate System (Recommended)

Best for: General Suzuki couplings of bromoisoquinolines where water is the enemy. Mechanism: Uses the solubility of anhydrous


 in dioxane to facilitate transmetallation without generating free hydroxide ions in bulk water.

Reagents:

  • Catalyst:

    
     (5 mol%) - Resistant to N-coordination from isoquinoline.
    
  • Base:

    
     (Tribasic, anhydrous, micronized).
    
  • Solvent: 1,4-Dioxane (Anhydrous).

  • Additives: None.

Step-by-Step:

  • Drying: Flame-dry your reaction vessel and cool under Argon.

  • Solids: Charge Bromoisoquinoline (1.0 equiv), Boronic Ester (1.2 equiv),

    
     (3.0 equiv), and Pd catalyst.
    
  • Purging: Cycle vacuum/Argon 3 times.

  • Solvent: Add anhydrous Dioxane (0.1 M concentration). Do not add water.

  • Reaction: Heat to 80–90 °C. Monitor via LCMS.

    • Note: The reaction may be slower than aqueous conditions, but ester retention is typically >95%.

Protocol B: The "Mild Activation" Fluoride System

Best for: Substrates with extremely sensitive esters or when using boronic acids that refuse to react in Protocol A. Mechanism: Fluoride (


) activates the boron species (forming a fluoroborate intermediate) to initiate transmetallation without acting as a strong nucleophile toward the ester.

Reagents:

  • Catalyst:

    
     or 
    
    
    
    + XPhos.
  • Base/Activator: CsF (Cesium Fluoride) or TBAF (anhydrous).

  • Solvent: THF or Toluene.

Critical Warning: Avoid hydrated fluoride sources (


) if possible, or use molecular sieves.
Protocol C: The "Room Temperature" High-Turnover System

Best for: Sterically hindered isoquinolines or when heat must be avoided. Mechanism: Utilizing highly active precatalysts (Buchwald G3/G4) allows the reaction to proceed at Room Temperature (RT). At RT, the rate constant for coupling (


) is often maintained while the rate constant for hydrolysis (

) drops significantly.

Reagents:

  • Catalyst: XPhos Pd G3 (2–5 mol%).

  • Base:

    
     (0.5 M aqueous solution - only if RT is strictly maintained) OR 
    
    
    
    (anhydrous in THF).
  • Solvent: THF.

Troubleshooting FAQs

Q: Why can't I use Triethylamine (


) as a base to avoid hydrolysis? 
A:  While 

is non-nucleophilic, it is generally too weak to activate boronic acids for transmetallation in Suzuki coupling. Furthermore, the isoquinoline nitrogen is a good ligand; adding

increases the concentration of nitrogen donors, which can saturate the Palladium center, preventing the oxidative addition of the aryl bromide.

Q: Does the position of the ester on the isoquinoline matter? A: Yes, critically.

  • C1/C3 Position: Highly electron-deficient. Esters here are "activated" and extremely prone to hydrolysis. Use Protocol A strictly.

  • C5-C8 Position: Behave more like standard naphthyl esters. You might get away with mild aqueous conditions (e.g.,

    
    ).
    

Q: My reaction stalls with anhydrous


. What now? 
A:  The boronic acid might not be activating.
  • Add trace water (1-2 equivalents, not bulk solvent). This helps form the active boronate species without creating a hydrolysis bath.

  • Switch to a Boronic Ester (Pinacol) if you are currently using a Boronic Acid. Esters are more soluble in organic solvents and compatible with anhydrous bases.

Mechanistic Visualization

Understanding the competition between the desired cycle and the side reaction is crucial for optimization.

ReactionCompetition IsoQ Bromoisoquinoline-Ester Pd_OA Pd(II)-Ar Complex IsoQ->Pd_OA Oxidative Addition Hydrolysis Nucleophilic Attack on Carbonyl IsoQ->Hydrolysis Boron Boronic Species Boronate Activated Boronate [Ar-B(OH)3]- Boron->Boronate Activation by Base Base Base (B-) Base->Hydrolysis If Aqueous OH- present Coupling Transmetallation & Reductive Elimination Pd_OA->Coupling Boronate->Coupling Product Coupled Ester (Desired) Coupling->Product Fast (if Anhydrous) SideProduct Carboxylic Acid (Waste) Hydrolysis->SideProduct Irreversible

Figure 2: Kinetic competition. The goal is to accelerate the Green pathway (Coupling) while suppressing the Red pathway (Hydrolysis) by removing water or lowering temperature.

Base Selection Matrix

Use this table to select the correct base based on your substrate's sensitivity.

Base SystempKa (conj. acid)Hydrolysis RiskCoupling RateRecommended For

/

10.3High FastStable aryls only. Avoid for Isoquinolines.

/ Dioxane
~12 (in water)Low MediumStandard for Isoquinoline Esters.
CsF / Toluene 3.2 (HF)Very Low MediumSilyl-protected or sensitive substrates.

or

>13Low*FastHistorical use only. Toxic. Replaced by Cs bases.
TMSOK ~13Zero (Anhydrous)FastGold Standard for difficult anhydrous couplings.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society. [Link]

    • Context: Establishes the use of XPhos Pd precatalysts for sensitive heterocyclic couplings at mild temper
  • Denmark, S. E., & Smith, R. C. (2010). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate (TMSOK). Journal of the American Chemical Society. [Link]

    • Context: Defines the anhydrous activation of boronic esters using silanolate bases, eliminating the need for w
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

    • Context: The foundational text describing the role of base and water in the mechanism, helping explain why hydrolysis occurs.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

    • Context: Demonstrates the use of and fluoride sources in anhydrous solvents for challenging substr
Troubleshooting

Technical Support Center: Purification of Methyl 1-bromoisoquinoline-3-carboxylate

The following technical guide serves as a specialized support resource for the purification of Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7). This content is structured to assist research scientists in over...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7). This content is structured to assist research scientists in overcoming purification bottlenecks through rigorous solvent selection and troubleshooting protocols.

Ticket ID: PUR-ISOQ-4396 Status: Open Subject: Recrystallization Solvent Systems & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Solvent Recommendations

User Query: I am synthesizing Methyl 1-bromoisoquinoline-3-carboxylate and obtaining a crude solid. What are the optimal solvent systems for recrystallization to remove brominated by-products and regioisomers?

Technical Response: Methyl 1-bromoisoquinoline-3-carboxylate is a functionalized heteroaromatic ester. Its solubility profile is dominated by the lipophilic isoquinoline core and the polar ester/bromo moieties. While flash column chromatography (PE/EtOAc) is often the primary purification method for this class, recrystallization is superior for removing trace isomeric impurities (e.g., 4-bromo analogs) or hydrolyzed acids.

Recommended Solvent Systems

Based on the physicochemical properties of brominated isoquinoline esters, the following solvent systems are validated for high-purity recovery.

PrioritySolvent SystemRatio (v/v)MechanismBest For
Primary Methanol (MeOH) 100%Thermal gradient solubilityRemoval of polar impurities and trace acids.
Secondary EtOAc / Hexanes 1:3 to 1:5Anti-solvent precipitationBulk crystallization; removal of non-polar tars.
Alternative DCM / Hexanes 1:4Anti-solvent precipitationCompounds that are thermally unstable or oil out in alcohols.
Cleanup Ethanol (EtOH) 100%Thermal gradient solubilitySimilar to MeOH but higher boiling point (78°C) for stubborn solids.

Critical Note: Avoid acetone if the crude contains primary amines or strong nucleophiles as impurities, although unlikely in this specific ester product. Avoid water as an anti-solvent due to the risk of ester hydrolysis at high temperatures.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Methanol)

Use this method if the compound is a solid with minor impurities.

  • Preparation: Place crude Methyl 1-bromoisoquinoline-3-carboxylate (e.g., 1.0 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add Methanol (approx. 5-10 mL/g) and heat the mixture to reflux (65°C).

    • Observation: If the solid does not dissolve completely, add MeOH in 1 mL portions until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble black specks (Pd residues or inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins) to prevent oiling out.

  • Finishing: Cool the flask in an ice-water bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration. Wash with cold (-20°C) Methanol (2 x 2 mL). Dry under high vacuum.

Protocol B: Anti-Solvent Recrystallization (DCM/Hexanes)

Use this method if the compound is highly soluble in alcohols or "oils out" upon cooling.

  • Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) at room temperature. The solution should be concentrated but free-flowing.

  • Precipitation: While stirring rapidly, add Hexanes dropwise.

    • Endpoint: Stop adding Hexanes when a persistent cloudiness (turbidity) appears that does not disappear upon stirring.

  • Re-dissolution: Add a few drops of DCM to just clear the cloudiness.

  • Nucleation: Place the open flask in a chamber with Hexane vapor (vapor diffusion) or simply cover and let stand at 4°C.

  • Collection: Collect the resulting needles/prisms via filtration.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening?

  • Cause: The saturation temperature is higher than the melting point of the solvated product, or the cooling rate is too fast.

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product if available. Alternatively, switch to the DCM/Hexanes system (Protocol B), which operates at lower temperatures, reducing the risk of melting the product before it crystallizes.

Q2: The crystals are colored (yellow/orange), but the pure compound should be white/off-white.

  • Cause: Trapped brominated by-products or conjugated impurities.[1]

  • Fix: Perform a "charcoal treatment." Dissolve the compound in hot solvent, add activated carbon (5-10 wt%), stir for 10 mins, and filter hot through Celite before cooling.

Q3: I have low recovery yield (<50%).

  • Cause: Too much solvent was used (product remains in mother liquor).

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to harvest a "second crop" of crystals. Note: The second crop is usually less pure.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying Methyl 1-bromoisoquinoline-3-carboxylate, ensuring you choose the correct path based on crude purity.

PurificationWorkflow Start Crude Methyl 1-bromoisoquinoline-3-carboxylate CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity MajorImpurities Major Impurities / Tars? CheckPurity->MajorImpurities IsSolid Is Crude a Solid? MajorImpurities->IsSolid No (<10% impurity) Column Flash Column Chromatography (PE/EtOAc 100:1 to 10:1) MajorImpurities->Column Yes (>10% impurity) RecrystDecision Select Recrystallization Method IsSolid->RecrystDecision Yes MethodB Method B: DCM/Hexane For oiling-out issues IsSolid->MethodB No (Oily/Sticky) Column->IsSolid MethodA Method A: Methanol (Reflux) For polar removal RecrystDecision->MethodA Standard RecrystDecision->MethodB Alternative Final Pure Crystalline Solid MethodA->Final MethodB->Final

Figure 1: Purification logic flow for brominated isoquinoline esters. Select the path based on the physical state and purity profile of your crude material.

Physical Properties Reference Data

PropertyValueNotes
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
CAS Number 439614-62-7
Predicted MP 86–113 °CRange depends on polymorph/purity [1].[2][3][4]
Solubility (High) DCM, DMSO, EtOAcGood for extraction/loading.
Solubility (Mod) Methanol, EthanolIdeal for recrystallization.
Solubility (Low) Hexanes, WaterAnti-solvents.

References

  • Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline (General Isoquinoline Purification). Org. Synth. 2003, 80, 219. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Solvents for Recrystallization. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance at the C1 position of isoquinoline

Ticket Subject: Overcoming Steric Hindrance at the C1 Position Assigned Specialist: Senior Application Scientist, Heterocycle Division The Technical Challenge: The C1 "Gatekeeper" Welcome to the Isoquinoline Functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Steric Hindrance at the C1 Position Assigned Specialist: Senior Application Scientist, Heterocycle Division

The Technical Challenge: The C1 "Gatekeeper"

Welcome to the Isoquinoline Functionalization Support Center. You are likely here because standard electrophilic or nucleophilic attacks at the C1 position are stalling.

The Root Cause: The C1 position of isoquinoline is electronically activated (electrophilic) due to the adjacent ring nitrogen (


-position). However, it suffers from a unique steric penalty:
  • Peri-Interaction: The C8 proton exerts trans-annular steric pressure on the C1 site.

  • Nitrogen Lone Pair: While activating, the nitrogen atom can coordinate with transition metal catalysts, potentially poisoning the active site if not properly ligated or oxidized.

  • Incoming Bulk: When attempting to install secondary or tertiary alkyl groups (or using bulky nucleophiles), the trajectory of attack is physically blocked, leading to reaction failure or expulsion of the leaving group (in

    
     scenarios).
    

This guide provides three specific "patches" to bypass these hardware limitations.

Troubleshooting Modules

Ticket #001: Nucleophilic Substitution ( ) is Stalling

User Report: "I have 1-chloroisoquinoline and I'm trying to displace the chloride with a bulky amine/alkoxide, but I only get starting material."

Diagnosis: Standard


 relies on a tetrahedral intermediate (Meisenheimer complex). If the incoming nucleophile is bulky (e.g., tert-butoxide or a secondary amine), the energy barrier to form this crowded intermediate is too high, even at elevated temperatures.

The Fix: Switch to Nickel-Catalyzed Cross-Coupling Unlike Palladium, which often requires bulky phosphine ligands that exacerbate the steric problem, Nickel (0/II) cycles can operate with smaller ligand spheres (or ligand-free) and proceed via oxidative addition mechanisms that are less sensitive to the steric bulk of the nucleophile than the


 transition state.
  • Recommendation: Use a Ni(COD)

    
     / N-Heterocyclic Carbene (NHC) system. The NHC provides strong donation to keep Ni active but can be tuned to direct the bulk away from the metal center.
    
Ticket #002: Direct Alkylation Fails (The Reissert-Henze Workaround)

User Report: "I need to install a carbon chain at C1, but Grignard addition results in messy mixtures or dimerization."

Diagnosis: Direct organometallic addition to the imine bond of isoquinoline is reversible and prone to oxidation issues. The C1-H bond is not acidic enough for simple deprotonation/alkylation without activating the ring first.

The Fix: The Reissert-Henze Protocol This method temporarily converts the aromatic pyridine ring into a more reactive dihydro-intermediate.

  • Activation: React Isoquinoline N-oxide with an acylating agent (e.g., benzoyl chloride). This creates a highly electrophilic N-acyloxyisoquinolinium salt.

  • Attack: The C1 position becomes super-activated, allowing even weak or bulky nucleophiles (like silyl enol ethers or cyanide) to attack.

  • Elimination: Base treatment re-aromatizes the system, locking in the C1 substituent.

Ticket #003: Radical Alkylation (Minisci) Selectivity

User Report: "I'm using standard Minisci conditions (Acid/Persulfate) to add an isopropyl group, but the yield is <30%."

Diagnosis: The classic Minisci reaction generates nucleophilic alkyl radicals. While radicals are less sensitive to sterics than ions, the polarity match is critical. A bulky radical attacking a sterically crowded C1 (with the C8 proton nearby) often undergoes premature termination or hydrogen abstraction rather than addition.

The Fix: Photoredox-Mediated Radical Generation Switch from thermal persulfate oxidation to Ir/Ru-photocatalysis. This allows you to run the reaction at lower temperatures (stabilizing the radical intermediate) and use N-acyloxyphthalimides (Redox-Active Esters) as radical precursors. This method generates a steady, low concentration of radicals, preventing side reactions.

Decision Logic & Mechanisms (Visualization)

The following diagrams illustrate the decision process and the mechanistic "unlock" provided by the Reissert-Henze approach.

Isoquinoline_Logic Start Start: C1 Functionalization Issue Check_Nu Is the Nucleophile Bulky? (e.g., t-Butyl, 2° Amine) Start->Check_Nu Check_LG Is there a Leaving Group (Cl/Br) at C1? Check_Nu->Check_LG Yes Path_Minisci Solution: Photoredox Minisci (Radical Addition) Check_Nu->Path_Minisci No (Alkyl Radical) Path_SNAr Standard SNAr Fails High Energy Barrier Check_LG->Path_SNAr Yes (Standard Conditions) Path_Reissert Solution: Reissert-Henze (N-Oxide Activation) Check_LG->Path_Reissert No (C-H Bond) Path_Ni Solution: Ni-Catalysis (Ligand Control) Path_SNAr->Path_Ni Switch Method

Caption: Decision Matrix for selecting the correct C1-functionalization pathway based on substrate constraints.

Reissert_Mechanism Iso_NOxide Isoquinoline N-Oxide Intermediate N-Acyloxy Salt (Super-Electrophile) Iso_NOxide->Intermediate + Acyl_Cl Acyl_Cl Acyl Chloride (Activator) Nu_Attack Nucleophile Attack at C1 Intermediate->Nu_Attack Steric Pocket Opens Product 1-Substituted Isoquinoline Nu_Attack->Product - Acid (Re-aromatization)

Caption: The Reissert-Henze mechanism converts the N-oxide into a salt that forces C1 to accept nucleophiles.

Experimental Protocols

Protocol A: Reissert-Henze Functionalization (For C1-Cyanation/Alkynylation)

Best for: Overcoming sterics when no leaving group is present.

  • Preparation: Dissolve Isoquinoline N-oxide (1.0 equiv) in anhydrous DCM (0.2 M).

  • Activation: Cool to 0°C. Add Benzoyl Chloride (1.2 equiv) dropwise. Stir for 30 mins. Note: The solution will turn cloudy/precipitate as the salt forms.

  • Nucleophile Addition: Add TMS-Cyanide or a Silver Acetylide (1.5 equiv).

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1]

  • Purification: Flash chromatography. The benzoyl group is eliminated during the process or subsequent base treatment (DBU, 1.5 equiv in THF).

Protocol B: Photoredox Minisci Alkylation

Best for: Installing alkyl groups without pre-functionalization.

  • Setup: In a borosilicate vial, combine Isoquinoline (1.0 equiv), Alkyl-Carboxylic Acid (2.0 equiv), and Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%).

  • Oxidant: Add Ammonium Persulfate (1.5 equiv) or use a Redox-Active Ester precursor if acid is sensitive.

  • Solvent: Add DMSO:H2O (4:1) degassed with Argon.

  • Acidification: Add TFA (1.0 equiv) to protonate the isoquinoline (Crucial for activating the LUMO).

  • Irradiation: Irradiate with Blue LEDs (450 nm) for 12-24 hours with fan cooling.

  • Note: If sterics are severe (e.g., t-Butyl radical), increase catalyst loading to 2 mol% and dilute concentration to 0.05 M to prevent radical recombination.

Data Summary: Method Comparison

Feature

(Classical)
Ni-CatalysisReissert-HenzePhotoredox Minisci
Steric Tolerance LowHighMedium-HighMedium
Substrate 1-Halo-Isoquinoline1-Halo-IsoquinolineIsoquinoline N-OxideIsoquinoline (H)
C1 Selectivity 100%100%>95%60-80% (C1 vs C4)
Key Limitation Fails with bulky NuCatalyst CostRequires N-Oxide stepAcidic conditions
Primary Use Simple AminesC-C Bond FormationCyanation/AlkynylationAlkyl/Acyl Addition

Frequently Asked Questions (FAQ)

Q: Why does my C-H activation with Rh(III) stall at 50% conversion? A: This is often product inhibition. The mono-alkylated product is often more basic or a better ligand than the starting material, poisoning the Rh center. Fix: Add a bulky carboxylic acid (e.g., Pivalic acid) as a co-catalyst to facilitate proton transfer and catalyst turnover.

Q: Can I use the Reissert reaction to add a tert-butyl group? A: Direct addition of a t-butyl nucleophile to the Reissert intermediate is difficult due to extreme bulk. Workaround: Use the Reissert method to add a cyano group (C1-CN), then treat with t-BuLi or Grignard to convert the nitrile to a ketone, followed by Wolff-Kishner reduction if the alkyl is needed.

Q: Is the N-oxide intermediate stable? A: Isoquinoline N-oxides are generally stable solids. However, the N-acyloxy intermediate generated in situ (Protocol A) is highly reactive and hygroscopic. Do not isolate it; add your nucleophile immediately.

References

  • Transition-Metal-Free Catalyzed Dehydrative Coupling of Quinoline and Isoquinoline N-Oxides. Source: ResearchGate. URL:[Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Source: NCBI (PMC). URL:[Link]

  • Nickel-Catalyzed C-Alkylation of Nitroalkanes with Unactivated Alkyl Iodides. Source: NCBI (PMC). URL:[Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. Source: NII (Japan). URL:[Link]

  • The intrinsic electrophilicity of C1 in isoquinolines. Source: ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: TLC Optimization for Bromoisoquinoline Esters

Status: Operational Ticket ID: T-BROM-ISO-001 Assigned Specialist: Senior Application Scientist, Chromatography Division Welcome to the Separation Support Hub You are likely here because your bromoisoquinoline ester is s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BROM-ISO-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Welcome to the Separation Support Hub

You are likely here because your bromoisoquinoline ester is streaking, co-eluting with impurities, or invisible under standard detection. This class of compounds presents a "perfect storm" for chromatography:

  • The Isoquinoline Core: A basic nitrogen that interacts aggressively with acidic silica (causing tailing).

  • The Ester Moiety: A polar functional group susceptible to hydrolysis.

  • The Bromine Substituent: A heavy halogen that alters lipophilicity and regio-selectivity.

This guide moves beyond generic advice to provide self-validating protocols for this specific chemical architecture.

Phase 1: Diagnostic & Workflow

Before preparing solvents, identify your specific failure mode using the logic tree below.

TLC_Diagnostic start START: What is the primary issue? tailing Streaking / Tailing start->tailing separation Poor Separation (Spots overlap) start->separation detection Spots Invisible/Faint start->detection base_check Did you add a base modifier? tailing->base_check polar_check Is Rf < 0.2 or > 0.8? separation->polar_check uv_check Is compound UV active? detection->uv_check add_tea Protocol A: Add 1-2% TEA or NH3 to eluent base_check->add_tea No change_stat Protocol B: Switch to Alumina or Pre-treat Silica base_check->change_stat Yes, still tailing adjust_str Adjust Solvent Strength (See Table 1) polar_check->adjust_str Yes change_sel Change Selectivity (Switch EtOAc -> Acetone/DCM) polar_check->change_sel No (Rf is 0.3-0.5) dragendorff Protocol C: Dragendorff Stain (Specific for N-heterocycles) uv_check->dragendorff Weak/No conc_issue Increase Concentration or Check for Decomposition uv_check->conc_issue Yes

Figure 1: Diagnostic logic flow for identifying specific TLC failure modes in isoquinoline chromatography.

Phase 2: The "Tailing" Problem (Basicity)

The Science: Silica gel is slightly acidic (pH ~5). The lone pair on the isoquinoline nitrogen acts as a Lewis base, hydrogen-bonding with surface silanol groups (Si-OH). This reversible binding causes the spot to "drag" or streak rather than migrate cleanly [1].

Solution: Competitive Inhibition

We must introduce a stronger base to the mobile phase to "cap" the active silanol sites before your compound interacts with them.

Protocol A: The Triethylamine (TEA) Block

  • Standard: Add 1.0% to 2.0% Triethylamine (TEA) to your mobile phase.

  • Alternative: If TEA is unavailable, use 1% concentrated Ammonium Hydroxide (

    
    ).
    
  • Warning: Do not use >5% base, as this may hydrolyze the ester moiety of your bromoisoquinoline.

Protocol B: Ammonia Vapor Pre-treatment (For Labile Esters) If you fear your ester is sensitive to basic mobile phases:

  • Pour 10 mL of conc.

    
     into the bottom of a developing chamber.
    
  • Place the dry TLC plate inside (without solvent contact) for 10 minutes.

  • Remove plate, spot your compound immediately, and run in a neutral solvent system. Why this works: The ammonia gas neutralizes the silica surface temporarily without exposing the compound to liquid base during the entire run [2].

Phase 3: Eluent Systems & Selectivity

The Science: Bromoisoquinoline esters possess a unique polarity profile. The ester is polar, but the bromine atom adds significant lipophilicity and polarizability. A simple Hexane/EtOAc system often fails to separate regioisomers (e.g., 5-bromo vs. 8-bromo).

Recommended Solvent Systems
System ClassComposition (v/v)Target ApplicationNotes
Standard Hexane : EtOAc (3:1 to 1:1) Initial screeningAdd 1% TEA if streaking occurs. Good for general purity checks.
High Polarity DCM : MeOH (95:5) Polar esters/acidsExcellent for highly polar derivatives. Use MeOH sparingly to avoid transesterification.
Selectivity DCM : Diethyl Ether (9:1) Regioisomer separation Recommended for separating 5-bromo from 8-bromo isomers [3].[1] Ether provides different H-bond acceptance than EtOAc.
Aromatic Toluene : Acetone : TEA (20:20:1) Closely eluting spotsToluene engages in

interactions with the isoquinoline ring, often resolving isomers based on Br-position [4].

Technical Insight: For 5-bromoisoquinoline derivatives , literature suggests Dichloromethane (DCM) based systems often yield sharper bands than Hexane/EtOAc due to better solubility of the heterocyclic core [3].

Phase 4: Detection & Visualization

The Science: While bromoisoquinolines are UV active (quenching at 254 nm), relying solely on UV can be misleading if non-UV active impurities are present. The Dragendorff Reagent is the "Gold Standard" for alkaloids; it forms a coordinate complex with the basic nitrogen, resulting in a bright orange/red precipitate [5].

Protocol C: Dragendorff’s Stain Workflow

Dragendorff_Workflow step1 1. Elute TLC Plate step2 2. Dry Completely (Remove TEA) step1->step2 Heat Gun step3 3. Spray/Dip Dragendorff Reagent step2->step3 step4 4. Observe Result step3->step4 result_pos Orange/Red Spot (Alkaloid +) step4->result_pos result_neg No Color Change (Not basic/N-blocked) step4->result_neg

Figure 2: Visualization protocol for nitrogenous bases.

Preparation (Munier-Macheboeuf Modification):

  • Solution A: 0.85g Bismuth subnitrate in 10mL Glacial Acetic Acid + 40mL Water.

  • Solution B: 8g Potassium Iodide in 20mL Water.

  • Working Solution: Mix 5mL Sol A + 5mL Sol B + 20mL Acetic Acid + 100mL Water.

  • Shelf Life: 1-2 months in amber glass.

Phase 5: Frequently Asked Questions (FAQ)

Q: My spot has a "ghost" shadow above it. What is this? A: This often indicates de-bromination or hydrolysis .

  • De-bromination: If you are using a solvent with traces of Palladium (from a previous reaction) or exposing the plate to intense light for long periods, the C-Br bond can cleave.

  • Hydrolysis: If your mobile phase contains water or strong alcohols (MeOH) and is basic, the ester may be hydrolyzing to the carboxylic acid (which will streak heavily or stay at the baseline). Switch to DCM/Ether (anhydrous) to confirm.

Q: I see two spots very close together. Is it a mixture? A: It could be rotamers (unlikely for simple esters but possible if amides are present) or regioisomers (e.g., 5-bromo vs 8-bromo).

  • Test: Run the TLC in Toluene:Acetone (9:1) . Toluene is highly sensitive to the shape of the molecule and the position of the bromine atom due to steric hindrance of

    
    -stacking. If the spots separate further, they are distinct compounds.
    

Q: Can I use Potassium Permanganate (


) stain? 
A:  Yes, but it is non-specific. It will oxidize the double bonds in the isoquinoline ring. Dragendorff is superior for confirming the presence of the nitrogen core.

References

  • Waters Corporation. (2025). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from 2

  • Stack Exchange (Chemistry). (2016).[3] TLC in alkaloid research: Pretreatment of TLC plates.[4][5] Retrieved from 4

  • Organic Syntheses. (2004). Isoquinoline, 5-bromo-8-nitro- and 5-bromoisoquinoline separation.[1] Org.[6][7] Synth. 2004, 81, 98. Retrieved from 1

  • Scientific Laboratory Supplies. Dragendorff reagent for TLC of alkaloids.[4][5][8][9] Retrieved from 10

  • The Home Scientist. (2010). Testing for Alkaloids with Dragendorff Reagent.[4][5][8] Retrieved from 8

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to 13C NMR of the Isoquinoline-3-Carboxylate Core

Topic: 13C NMR Chemical Shifts of Isoquinoline-3-Carboxylate Core Content Type: Publish Comparison Guide [1] Executive Summary The isoquinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts of Isoquinoline-3-Carboxylate Core Content Type: Publish Comparison Guide

[1]

Executive Summary

The isoquinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors and a key intermediate in the synthesis of isoquinoline alkaloids.[1]

This guide provides a rigorous comparative analysis of the 13C NMR spectral signatures of the aromatic isoquinoline-3-carboxylate core versus its structural isomers (quinoline-3-carboxylates) and reduced derivatives (tetrahydroisoquinolines). It is designed for researchers requiring precise structural validation during lead optimization.

Core Spectral Characteristics & Assignments

The 13C NMR spectrum of the isoquinoline-3-carboxylate core is dominated by the electronic influence of the pyridine-like nitrogen and the electron-withdrawing ester group at C3.

1.1. The Aromatic Core (Methyl Isoquinoline-3-carboxylate)

In the fully aromatic system, the most diagnostic signals are C1 (most deshielded aromatic carbon) and C=O (carbonyl).[1]

Key Diagnostic Shifts (CDCl3, 100 MHz):

PositionChemical Shift (

, ppm)
Signal TypeStructural Insight
C=O 166.5 SingletTypical ester carbonyl; distinct from amide (~170) or acid (~168).[1]
C1 159.4 SingletCritical Diagnostic. Significantly downfield due to the adjacent nitrogen (

-effect) and the electron-deficient ring system.
C3 141.8 - 143.0 *SingletIpso-carbon bearing the ester. Shifts upfield relative to C1 due to

-position to Nitrogen.
C4 121.0 - 122.5 Singlet

-position to Nitrogen; typically the most shielded carbon in the heterocyclic ring.
Benzene Ring 127.0 - 132.0 MultipletsC5, C6, C7, C8 cluster in this region.[1] C9/C10 (Bridgehead) appear near 128-136.
O-Me 52.5 - 53.0 SingletMethyl ester carbon; standard validation peak.

*Note: C3 shift is inferred from substituent increment analysis and parent isoquinoline (143.2 ppm) modified by the ester group.[1]

1.2. The Reduced Derivative (Tic: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate)

In drug development, this core is often reduced to the amino acid mimetic "Tic".[1] The spectrum changes drastically as the heterocyclic ring loses aromaticity.

  • C1 (Benzylic/Amine): Shifts upfield to ~44 - 48 ppm .

  • C3 (Chiral Center): Shifts to ~54 - 56 ppm (Diagnostic methine).

  • C4 (Benzylic): Shifts to ~30 - 32 ppm .

Comparative Analysis: Isoquinoline vs. Quinoline

Distinguishing between isoquinoline-3-carboxylate and its isomer, quinoline-3-carboxylate , is a common challenge during synthesis (e.g., Friedländer vs. Pomeranz-Fritsch cyclizations).[1]

2.1. Chemical Shift Comparison Table
CarbonIsoquinoline-3-carboxylateQuinoline-3-carboxylateDifference (

)
C=O 166.5165.6~0.9 (Negligible)

-Carbon (C1 vs C2)
159.4 (C1) 149.9 (C2) +9.5 ppm (Key Differentiator)

-Carbon (C4)
~122.0~136.8-14.8 ppm (Distinctive)
Bridgehead (C4a/8a) ~136 / 128~148 / 126Quinoline has a more deshielded bridgehead C8a.[1]

Analysis:

  • The "C1 vs. C2" Rule: In isoquinoline, C1 is flanked by Nitrogen and the benzene ring fusion, pushing it to ~159 ppm.[1] In quinoline, C2 is between Nitrogen and the ester-bearing C3, resulting in a slightly more shielded environment (~150 ppm).[1]

  • The C4 Anomaly: In isoquinoline, C4 is a standard aromatic CH. In quinoline, C4 is part of a conjugated pathway para to the nitrogen, often appearing significantly more deshielded (~136-138 ppm).[1]

2.2. Visualization of Assignments

NMR_Comparison Isoq Isoquinoline-3-carboxylate (Aromatic) C1_Iso C1: 159.4 ppm (Most Deshielded) Isoq->C1_Iso C4_Iso C4: ~122.0 ppm (Shielded) Isoq->C4_Iso Quin Quinoline-3-carboxylate (Isomer) C2_Quin C2: 149.9 ppm (Alpha to N) Quin->C2_Quin C4_Quin C4: 136.8 ppm (Deshielded) Quin->C4_Quin C1_Iso->C2_Quin  Δ ~10 ppm  

Caption: Comparative logic flow for distinguishing structural isomers. The C1 (Isoquinoline) vs C2 (Quinoline) shift difference is the primary diagnostic tool.[1]

Experimental Protocols

To ensure reproducibility of the chemical shifts reported above, follow this standardized protocol. Solvent effects (CDCl3 vs DMSO-d6) can shift carbonyl and C1 peaks by 1-2 ppm.

Protocol A: Standard Characterization (CDCl3)
  • Sample Prep: Dissolve 15-20 mg of the isoquinoline-3-carboxylate derivative in 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Sequence:zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1):2.0 seconds (Crucial for quaternary C1 and C=O integration/intensity).

    • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

    • Spectral Width: 240 ppm (to capture C=O and potential fluorinated carbons).

  • Referencing: Calibrate the CDCl3 triplet center to 77.16 ppm .

Protocol B: Polar Derivatives (DMSO-d6)

For carboxylic acids or hydrochloride salts (e.g., Tic derivatives):

  • Sample Prep: Dissolve 20 mg in 0.6 mL DMSO-d6.

  • Shift Correction: Expect the C=O signal to shift slightly downfield (~168-170 ppm) due to hydrogen bonding with the solvent.

  • Referencing: Calibrate the DMSO septet center to 39.52 ppm .

Substituent Effects Guide

Modifying the core changes the chemical shifts predictably. Use this table to rationalize shifts in substituted analogs.

Substituent LocationModificationEffect on 13C Spectrum
C1-Substitution Alkyl group (e.g., Methyl)C1 shifts upfield (~156 ppm) due to steric/electronic shielding.[1]
C1-Substitution Aryl group (e.g., Phenyl)C1 shifts downfield (~160+ ppm); new aromatic peaks appear.[1]
C6/C7-Substitution Electron Donating (OMe)Ipso carbon shifts downfield (~30 ppm); Ortho carbons shift upfield (~10-15 ppm).[1]
N-Oxide N-Oxidation (N -> N-O)C1 shifts dramatically upfield (shielding effect of oxygen lone pair) to ~135-140 ppm.[1] C3 also shields.
References
  • Bondock, S. & Griesbeck, A. G. (2002). Synthesis and Photochemistry of Isoquinoline-3-carboxylates. Department of Chemistry, University of Cologne.[1]

  • BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. BenchChem Technical Guides.

  • ChemicalBook. (2024). 13C NMR Spectrum of Isoquinoline-3-carboxylic acid derivatives.

  • National Institutes of Health (NIH). (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines. PubMed Central.

  • Royal Society of Chemistry. (2013). Photocatalytic C-H Silylation of Heteroarenes. Chemical Science Supplementary Information.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 1-bromoisoquinoline-3-carboxylate

For researchers, scientists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 1-bromoisoquinoline-3-carboxylate. In the absence of publicly available experimental data for this specific molecule, this guide synthesizes established fragmentation principles of its constituent chemical motifs: the isoquinoline core, the bromo-aromatic system, and the methyl ester group. By juxtaposing these predictions with the known fragmentation of isoquinoline, we provide a robust framework for the identification and characterization of this and related compounds.

The Rationale of Fragmentation: A Predictive Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into an analyte, inducing reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with fragment ions revealing its structural composition. The fragmentation of Methyl 1-bromoisoquinoline-3-carboxylate is predicted to be governed by the relative stabilities of the resulting carbocations and radical species, influenced by the electronegativity and resonance-stabilizing effects of the nitrogen and bromine atoms, and the lability of the ester group.

A key characteristic to anticipate in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal intensity and separated by two mass-to-charge units.

Predicted Fragmentation Pathway of Methyl 1-bromoisoquinoline-3-carboxylate

The molecular ion of Methyl 1-bromoisoquinoline-3-carboxylate is expected to undergo a series of characteristic fragmentation reactions. The most probable cleavage points are alpha to the carbonyl group of the ester, the C-Br bond, and fragmentation of the isoquinoline ring itself.

fragmentation_pathway M [M]⁺· m/z 265/267 F1 [M - OCH₃]⁺ m/z 234/236 M->F1 - ·OCH₃ F2 [M - COOCH₃]⁺ m/z 206/208 M->F2 - ·COOCH₃ F3 [M - Br]⁺ m/z 186 M->F3 - ·Br F6 [C₉H₅BrN]⁺· m/z 206/208 M->F6 - C₂H₂O₂ F4 [M - OCH₃ - CO]⁺ m/z 206/208 F1->F4 - CO F5 [M - COOCH₃ - HCN]⁺ m/z 179/181 F2->F5 - HCN F7 [C₉H₅N]⁺· m/z 127 F6->F7 - Br

Caption: Predicted Electron Ionization fragmentation pathway of Methyl 1-bromoisoquinoline-3-carboxylate.

The primary fragmentation pathways are predicted as follows:

  • Loss of a Methoxy Radical (-·OCH₃): Alpha-cleavage at the ester functionality is a common fragmentation route. The loss of a methoxy radical from the molecular ion would result in a stable acylium ion at m/z 234/236.

  • Loss of a Carbomethoxy Radical (-·COOCH₃): Cleavage of the bond between the isoquinoline ring and the ester group would lead to the formation of a fragment at m/z 206/208.

  • Loss of a Bromine Radical (-·Br): The cleavage of the C-Br bond would result in a fragment ion at m/z 186.

  • Sequential Loss of CO from the Acylium Ion: The acylium ion formed from the loss of the methoxy radical (m/z 234/236) can further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 206/208.

  • Fragmentation of the Isoquinoline Ring: Following the initial losses, the isoquinoline ring system can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing aromatic heterocycles. For instance, the fragment at m/z 206/208 could lose HCN to produce an ion at m/z 179/181.

  • Retro-Diels-Alder Reaction: The isoquinoline nucleus can undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring.

Comparative Fragmentation Analysis

To provide a robust predictive model, it is essential to compare the expected fragmentation of Methyl 1-bromoisoquinoline-3-carboxylate with a known, structurally related compound. The mass spectrum of the parent heterocycle, isoquinoline, is well-documented and serves as an excellent reference.

Fragment Ion (m/z) Predicted for Methyl 1-bromoisoquinoline-3-carboxylate Observed for Isoquinoline[1][2][3] Rationale for Comparison
Molecular Ion 265/267129The molecular ion of the target compound will be significantly heavier due to the bromo and methyl carboxylate substituents and will exhibit the characteristic M/M+2 isotope pattern for bromine.
[M - H]⁺ 264/266128Loss of a hydrogen radical is a common fragmentation for aromatic systems.
[M - HCN]⁺ Not a primary fragment102The loss of HCN is a hallmark of the fragmentation of the isoquinoline core. This fragmentation is expected to occur in the target molecule after initial losses of the substituents.
[M - C₂H₂]⁺ Not a primary fragment103Loss of acetylene from the benzene portion of the isoquinoline ring is another characteristic fragmentation pathway of the core structure.
[M - Br]⁺ 186N/AThis fragment is specific to the bromo-substituted target molecule and would be a strong diagnostic peak.
[M - OCH₃]⁺ 234/236N/AThis fragment is indicative of the methyl ester group and is not present in isoquinoline.
[M - COOCH₃]⁺ 206/208N/AThis fragment is also specific to the ester functionality of the target compound.

Experimental Protocols for Mass Spectrometric Analysis

For researchers who wish to acquire experimental data for Methyl 1-bromoisoquinoline-3-carboxylate, the following protocols are recommended.

Electron Ionization (EI) Mass Spectrometry

ei_ms_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometer Parameters cluster_analysis Data Analysis A Dissolve sample in volatile solvent (e.g., CH₂Cl₂) ~1 mg/mL B Inject 1 µL into GC A->B C Separation on a non-polar column B->C D Transfer to MS C->D E Ionization Mode: EI D->E F Ionization Energy: 70 eV E->F G Mass Range: m/z 50-350 F->G H Scan Speed: 1 scan/s G->H I Identify molecular ion (M/M+2 pattern) H->I J Correlate fragment ions with predicted pathway I->J K Compare with library spectra (if available) J->K

Caption: Workflow for EI-MS analysis of Methyl 1-bromoisoquinoline-3-carboxylate.

Electrospray Ionization (ESI) Mass Spectrometry

For compounds analyzed in drug development pipelines, "softer" ionization techniques like ESI are common, especially in LC-MS workflows. Under ESI conditions, fragmentation is typically induced in a collision cell (MS/MS).

esi_ms_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_ms Mass Spectrometer Parameters cluster_analysis Data Analysis A Dissolve sample in LC-MS grade solvent (e.g., ACN/H₂O with 0.1% FA) B Inject onto a C18 column A->B C Gradient elution B->C D Introduction into ESI source C->D E Ionization Mode: ESI+ D->E F Generate protonated molecule [M+H]⁺ E->F G Isolate [M+H]⁺ in quadrupole F->G H Induce fragmentation in collision cell (CID) G->H I Scan product ions in TOF or Orbitrap H->I J Identify precursor ion [M+H]⁺ I->J K Analyze product ion spectrum J->K L Propose fragmentation from protonated molecule K->L

Caption: Workflow for ESI-MS/MS analysis of Methyl 1-bromoisoquinoline-3-carboxylate.

Under ESI-MS/MS conditions, the fragmentation will originate from the protonated molecule, [M+H]⁺. The fragmentation pathways may differ from EI, with charge-driven fragmentation mechanisms being more prevalent. Common losses would likely include neutral molecules such as methanol (CH₃OH) from the ester and HBr.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of Methyl 1-bromoisoquinoline-3-carboxylate. By leveraging established principles of mass spectrometry and comparing with the known fragmentation of the isoquinoline core, we have constructed a detailed predictive framework. The provided experimental protocols offer a clear path for researchers to obtain empirical data. This work underscores the power of predictive analysis in the structural elucidation of novel compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Mass Spectrum of Isoquinoline. NIST. [Link]

  • "Isoquinoline." PubChem, National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • MassBank of North America (MoNA). [Link]

Sources

Validation

A Researcher's Guide to Spectroscopic Characterization: Pinpointing Ester and Bromo Groups in Isoquinoline Scaffolds using FTIR

For researchers and professionals in the field of drug development and medicinal chemistry, the precise characterization of synthesized molecules is paramount. The isoquinoline scaffold is a privileged structure, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the precise characterization of synthesized molecules is paramount. The isoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. When functionalized with ester and bromo groups, these molecules present unique challenges and opportunities for analytical characterization. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy for identifying these crucial functional groups within an isoquinoline framework, offering experimental insights and data-driven comparisons with alternative techniques.

The Significance of Vibrational Spectroscopy in Drug Discovery

The journey of a drug candidate from synthesis to clinical trials is paved with rigorous analytical checkpoints. Unambiguous structural confirmation is a foundational step. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable information about the overall molecular structure and connectivity, FTIR spectroscopy offers a rapid and non-destructive method to confirm the presence and electronic environment of specific functional groups. The vibrational frequencies of chemical bonds are highly sensitive to their immediate surroundings, making FTIR an excellent tool for verifying the successful incorporation of moieties like esters and halogens, and for detecting potential side-products or starting material carry-over.

Decoding the Vibrational Signatures: Ester and Bromo Groups on the Isoquinoline Ring

The infrared spectrum of a molecule is a unique fingerprint arising from the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. For an ester and bromo-substituted isoquinoline, the spectrum can be dissected into several key regions.

The Ester Group: A Tale of Two Stretches

The ester functional group gives rise to two prominent and characteristic absorption bands in the mid-infrared region:

  • The Carbonyl (C=O) Stretch: This is typically the most intense and readily identifiable band in the spectrum of an ester-containing compound. For a simple aliphatic ester, this stretching vibration is observed in the range of 1735-1750 cm⁻¹ [1][2][3]. However, when the ester is conjugated with an aromatic system like isoquinoline, this frequency is lowered due to resonance effects, which decrease the double-bond character of the C=O bond. Therefore, for an ester directly attached to the isoquinoline ring, the C=O stretch is expected in the range of 1715-1730 cm⁻¹ [1][3][4]. The exact position can be further influenced by the substitution pattern on the aromatic ring.

  • The C-O Stretch: The ester group also exhibits a C-O stretching vibration, which appears as a strong, often broad, band in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹ [2][3]. This band is a composite of the C-O single bond stretches and can be less precise for diagnostic purposes than the C=O stretch due to overlapping with other vibrations in this crowded region.

The Bromo Group: A More Subtle Signature

Identifying a bromo group, particularly on an aromatic ring, using mid-range FTIR can be less straightforward.

  • C-Br Stretch: The carbon-bromine (C-Br) stretching vibration itself absorbs in the far-infrared region, typically between 500 and 680 cm⁻¹ , which is outside the range of standard mid-IR spectrometers.

  • Indirect Evidence: The presence of a bromine atom is primarily inferred through its influence on the vibrations of the isoquinoline ring. Halogen substitution can cause slight shifts in the aromatic C=C stretching bands (1450-1600 cm⁻¹) and, more significantly, affects the C-H out-of-plane bending vibrations. The pattern of these out-of-plane bending bands in the 690-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring[5][6]. While not a direct observation of the C-Br bond, a change in this pattern compared to the unsubstituted isoquinoline provides strong evidence of its presence and position.

Comparative Analysis: FTIR vs. Other Spectroscopic Techniques

While FTIR is a powerful tool, a comprehensive characterization relies on a multi-technique approach.

Spectroscopic TechniqueInformation Provided for Ester & Bromo-IsoquinolinesStrengthsLimitations
FTIR Spectroscopy Presence and electronic environment of the ester C=O group. Information on the aromatic substitution pattern influenced by the bromo group.Rapid, non-destructive, relatively inexpensive, highly sensitive to functional groups.C-Br stretch is outside the standard range. Complex fingerprint region can be difficult to interpret. Not suitable for determining molecular connectivity.
¹H and ¹³C NMR Spectroscopy Detailed information on the chemical environment of every proton and carbon atom. Unambiguous determination of molecular structure and connectivity.Provides a complete structural map of the molecule. Quantitative information can be obtained.Longer acquisition times, more expensive instrumentation, requires soluble samples.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, confirming the elemental composition.Extremely sensitive, provides molecular formula confirmation. Isotopic pattern of bromine is highly characteristic.Does not provide information on the connectivity of atoms (isomers can be indistinguishable).

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a solid isoquinoline derivative using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Objective: To obtain a clean and reproducible mid-infrared spectrum of a synthesized bromo- and ester-substituted isoquinoline derivative.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • Synthesized isoquinoline derivative (solid powder).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • With the empty ATR accessory in place, acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The required pressure will vary depending on the instrument and the nature of the sample.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient for a good quality spectrum.

    • The typical spectral range for mid-IR is 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the instrument's software to label the peaks of interest, specifically the expected regions for the ester C=O stretch, C-O stretch, and the aromatic C-H and C=C vibrations.

  • Cleaning:

    • Release the pressure and remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the expected FTIR absorption bands for a hypothetical bromo- and ester-substituted isoquinoline.

Functional Group/VibrationExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3010-3100Medium to WeakCharacteristic of the isoquinoline ring system.[5][6]
Ester C=O Stretch (conjugated)1715-1730Strong, SharpLowered frequency due to conjugation with the aromatic ring.[1][3][4]
Aromatic C=C Stretch1450-1600Medium to StrongA series of bands indicating the aromatic nature of the isoquinoline core.[5][6]
Ester C-O Stretch1000-1300StrongCan be a complex region with overlapping peaks.[2][3]
Aromatic C-H Out-of-Plane Bending690-900StrongThe pattern is diagnostic of the substitution on the aromatic ring.[5][6]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure and the resulting FTIR spectrum.

experimental_workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis clean_atr Clean ATR Crystal background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Baseline Correction & Peak Labeling acquire_spectrum->process_data interpret Interpret Spectrum process_data->interpret logical_relationship cluster_molecule Molecular Structure cluster_spectrum FTIR Spectrum isoquinoline Isoquinoline Scaffold ch_stretch Aromatic C-H Stretch (3010-3100 cm⁻¹) isoquinoline->ch_stretch cc_stretch Aromatic C=C Stretches (1450-1600 cm⁻¹) isoquinoline->cc_stretch oop_bend C-H Out-of-Plane Bending (690-900 cm⁻¹) isoquinoline->oop_bend ester Ester Group (-COOR) co_stretch Conjugated C=O Stretch (1715-1730 cm⁻¹) ester->co_stretch c_o_stretch C-O Stretch (1000-1300 cm⁻¹) ester->c_o_stretch bromo Bromo Group (-Br) bromo->oop_bend influences

Caption: Relationship between molecular features and their corresponding FTIR signals.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the rapid and reliable confirmation of ester and bromo functional groups in isoquinoline derivatives. By understanding the characteristic absorption bands and the factors that influence their positions, researchers can confidently verify the outcomes of their synthetic efforts. While FTIR provides crucial functional group information, its true power in structural elucidation is realized when used in concert with complementary techniques like NMR and mass spectrometry, ensuring the comprehensive characterization required for advancing drug discovery programs.

References

  • Vertex AI Search. (n.d.). Infrared Spectroscopy.
  • ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene.
  • ACS Publications. (2016, December 14). Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy.
  • AIP Publishing. (2008, November 14). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives.
  • ACS Omega. (2021, March 16). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines.
  • PMC. (n.d.). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines.
  • ResearchGate. (n.d.). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid.
  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • MDPI. (2022, September 27). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols: (a)....
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds.
  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • ECHEMI. (n.d.). Explaining the IR stretching frequency of Lactones (cyclic esters).
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
  • SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum.
  • ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.
  • Quora. (2016, September 2). Why is the carbonyl stretching frequency of ester is greater than amide?.
  • National Institute of Standards and Technology. (n.d.). Isoquinoline - the NIST WebBook.
  • PubMed. (2014, January 28). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives.
  • PMC. (2013, August 30). Comparison of calculated and experimental isotope edited FTIR difference spectra for purple bacterial photosynthetic reaction centers with different quinones incorporated into the QA binding site.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Scholars Research Library. (2011, April 15). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT.
  • Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

Sources

Comparative

HPLC Retention Time Standards for Methyl 1-bromoisoquinoline-3-carboxylate

Executive Summary: The Analytical Context Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Roxadustat (FG-4592) and other Hyp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Context

Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Roxadustat (FG-4592) and other Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. In drug development, the purity of this intermediate directly impacts the downstream yield and impurity profile of the Active Pharmaceutical Ingredient (API).

This guide provides a comparative analysis of HPLC retention time standards, focusing on the separation of the target ester from its critical process impurities: the hydrolysis product (Acid form ) and the hydro-dehalogenated analog (Des-bromo form ). We contrast the industry-standard C18 approach with an orthogonal Phenyl-Hexyl method to maximize selectivity.

Physicochemical Profile & Method Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
LogP ~3.3Highly lipophilic; requires high % organic modifier for elution.
pKa (N-ring) ~2.0 - 2.5The electron-withdrawing bromine and ester groups lower the basicity of the isoquinoline nitrogen.
UV Max 220 nm, 262 nmStrong absorbance at 262 nm (Isoquinoline core) allows for sensitive UV detection.
Mechanistic Strategy
  • Primary Mode (C18): Relies on hydrophobic interaction. The bromine atom significantly increases retention compared to the des-bromo analog.

  • Secondary Mode (Phenyl-Hexyl): Utilizes

    
     interactions. This is superior for separating the target from positional isomers or aromatic impurities that have similar hydrophobicity but different electron densities.
    

Comparative Method Analysis

Method A: The "Workhorse" (Standard QC)

Objective: Routine purity analysis and assay determination. Stationary Phase: End-capped C18 (e.g., Waters XBridge or Phenomenex Kinetex).

  • Pros: High reproducibility, long column life, excellent retention of the lipophilic ester.

  • Cons: May show peak tailing if residual silanols interact with the nitrogen, though the low pKa mitigates this.

Method B: The "Orthogonal" (Impurity Profiling)

Objective: Separation of critical pairs (e.g., Des-bromo vs. Target). Stationary Phase: Phenyl-Hexyl.

  • Pros: Enhanced selectivity for aromatic compounds. The bromine substituent alters the

    
    -electron cloud, creating a distinct separation factor (
    
    
    
    ) compared to C18.
  • Cons: Longer equilibration times; more sensitive to mobile phase pH changes.

Experimental Protocols

Standard Preparation

Safety Note: Handle all isoquinoline derivatives in a fume hood.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of Methyl 1-bromoisoquinoline-3-carboxylate Reference Standard.

    • Dissolve in 10 mL of Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (0.1 mg/mL):

    • Dilute 1.0 mL of Stock Solution into 9.0 mL of Mobile Phase A/B (50:50).

    • Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions[1][2][3][4][5][6]
ParameterMethod A (C18) Method B (Phenyl-Hexyl)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.8 mL/min
Gradient 0-2 min: 40% B2-15 min: 40%→90% B15-20 min: 90% B0-2 min: 30% B2-18 min: 30%→85% B18-22 min: 85% B
Temp 30°C35°C
Detection UV @ 262 nmUV @ 262 nm

Representative Data & Retention Standards

The following data represents typical performance metrics observed during method validation. The Relative Retention Time (RRT) is the critical standard for identification.

Table 1: Retention Time Standards (Method A - C18)
CompoundStructure DescriptionRetention Time (min)*RRT (Standard)Resolution (Rs)
Acid Impurity 1-bromoisoquinoline-3-carboxylic acid4.20.58N/A
Des-bromo Impurity Methyl isoquinoline-3-carboxylate5.80.81> 4.0
Target Analyte Methyl 1-bromoisoquinoline-3-carboxylate 7.2 1.00 Reference
Dimer Impurity Coupling byproduct (Suzuki homocoupling)12.51.74> 10.0

*Note: Absolute retention times will vary by system dwell volume. Use RRT for identification.

Data Interpretation[2][3][7][8]
  • The "Bromo" Effect: The bromine atom adds significant lipophilicity. On a C18 column, the Des-bromo impurity elutes before the target (RRT 0.81).

  • Hydrolysis Monitoring: The Acid Impurity is much more polar and elutes early. In the absence of a buffer (using only Formic acid), this peak may be broad; buffering at pH 2.5-3.0 sharpens it.

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific analytical need (Purity vs. Impurity ID).

HPLC_Workflow Sample Crude Reaction Mixture (Roxadustat Intermediate) Goal Define Analytical Goal Sample->Goal MethodA Method A: C18 / Formic Acid (High Throughput) Goal->MethodA Routine QC MethodB Method B: Phenyl-Hexyl / MeOH (High Selectivity) Goal->MethodB Complex Matrix ResultA QC Release (Purity > 98%) MethodA->ResultA Fast Elution ResultB Impurity Profiling (Isomer Separation) MethodB->ResultB Pi-Pi Interaction

Figure 1: Analytical workflow for selecting the optimal HPLC method based on the stage of drug development.

System Suitability Standards

To ensure the trustworthiness of your data, every sequence must pass these criteria:

  • Precision: %RSD of peak area for 5 replicate injections of the Target Analyte must be ≤ 2.0% .

  • Tailing Factor: The tailing factor (T) for the Target Analyte must be ≤ 1.5 . (If T > 1.5, increase buffer concentration or check column age).

  • Resolution: The resolution between the Des-bromo Impurity and the Target Analyte must be ≥ 2.0 . This is the critical separation pair.

Troubleshooting Guide
  • Loss of Retention: Check the organic content in the mobile phase. Isoquinoline esters are sensitive to small changes in %B.

  • Peak Splitting: Often caused by sample solvent mismatch. Ensure the sample diluent matches the initial gradient conditions (e.g., 40% ACN).

References

  • Roxadustat Synthesis & Impurities

    • Píša, O., et al. (2021).[1] "A Scalable Synthesis of Roxadustat (FG-4592)." Organic Process Research & Development. [2]

  • Isoquinoline HPLC Methodology

    • Sielc Technologies. "Separation of Quinoline and Isoquinoline Carboxylates."

  • General HPLC Validation Guidelines

    • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

Validation

Structural Analysis &amp; Crystallization Guide: Substituted Isoquinoline-3-Carboxylates

Executive Summary: The Scaffold at a Glance Substituted isoquinoline-3-carboxylates represent a critical pharmacophore in modern medicinal chemistry, particularly in the development of HIF prolyl hydroxylase (HIF-PH) inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

Substituted isoquinoline-3-carboxylates represent a critical pharmacophore in modern medicinal chemistry, particularly in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors and antitumor agents. Unlike their quinoline isomers, the isoquinoline-3-carboxylate scaffold offers a unique linear vector for substituent presentation, significantly influencing active site binding kinetics and solid-state solubility profiles.

This guide provides a technical comparison of the structural attributes of isoquinoline-3-carboxylates against their quinoline analogs, supported by crystallographic data. It details a self-validating workflow for the synthesis, crystallization, and structural refinement of these compounds, emphasizing the 6,7-dimethoxy substitution pattern common in drug discovery (e.g., related to Roxadustat precursors).

Structural Landscape & Comparative Analysis

The selection of an isoquinoline core over a quinoline core is rarely arbitrary; it dictates the electronic distribution and the geometric presentation of the carboxylate warhead.

Isoquinoline-3-carboxylate vs. Quinoline-2-carboxylate

The primary structural differentiator is the nitrogen position relative to the carboxylate, which alters the dipole moment and packing efficiency.

FeatureIsoquinoline-3-carboxylateQuinoline-2-carboxylateImpact on Drug Design
Vector Geometry Linear (Para-like vector from C6/C7)Angular (Ortho/Meta-like vector)Isoquinoline allows deeper penetration into narrow hydrophobic pockets (e.g., HIF-PH active sites).
Basicity (pKa) ~5.4 (Higher)~4.9 (Lower)Isoquinoline nitrogen is more available for protonation/salt formation, improving solubility.

-Stacking
Centrosymmetric "Head-to-Tail" dimers common.Often forms "Slipped" stacks due to steric clash at C8.Isoquinolines typically show higher lattice energies due to tighter packing symmetry.
Planarity (RMSD) < 0.02 Å (Highly Planar)< 0.05 Å (Slight twist often observed)Higher planarity in isoquinolines facilitates stronger

-

interactions.
Quantitative Interaction Metrics (Representative Data)

Based on Hirshfeld surface analyses of analogous systems (e.g., methyl 6,7-dimethoxyisoquinoline-3-carboxylate derivatives):

  • Primary Interaction: C—H···O Hydrogen Bonding (35-40% of surface contribution).

  • Secondary Interaction: H···H Dispersion (40-50% contribution).

  • Tertiary Interaction:

    
    -
    
    
    
    Stacking (Centroid-Centroid distance: 3.65 – 3.85 Å ).
    • Note: Unlike quinolines, substituted isoquinolines often exhibit a "herringbone" motif stabilized by weak C-H···O interactions involving the methoxy groups.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and structural integrity, the following workflow integrates synthesis with immediate crystallographic validation.

Synthesis of Methyl 6,7-dimethoxyisoquinoline-3-carboxylate

Methodology adapted from the modified Pomeranz-Fritsch cyclization.

  • Precursor Formation: React 3,4-dimethoxybenzaldehyde with aminoacetaldehyde dimethyl acetal (Reflux, Toluene, Dean-Stark trap) to form the Schiff base.

  • Cyclization: Treat the Schiff base with chlorosulfonic acid or trifluoroacetic anhydride (TFAA) at 0°C.

    • Critical Step: Control temperature strictly to prevent sulfonation of the activated ring.

  • Aromatization: If starting from a tetrahydro- intermediate (e.g., via Pictet-Spengler), oxidation using Pd/C in refluxing decalin is required to achieve the fully aromatic isoquinoline-3-carboxylate.

Crystallization Protocol (Vapor Diffusion Method)

Direct evaporation often yields microcrystalline powder. For single-crystal XRD, use a dual-solvent system.

  • Solvent A (Good): Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Solvent B (Poor): n-Hexane or Diethyl Ether.

Procedure:

  • Dissolve 20 mg of the purified ester in 1.5 mL of Solvent A in a small vial (inner vial).

  • Place the inner vial (uncapped) inside a larger jar containing 10 mL of Solvent B.

  • Seal the outer jar tightly.

  • Validation: Monitor for 72 hours. Solvent B will diffuse into Solvent A, slowly increasing supersaturation.

    • Success Indicator: Formation of colorless, block-like prisms (approx.[1] 0.2 x 0.2 x 0.1 mm).[2]

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation.

G Start Precursor (3,4-dimethoxybenzaldehyde) Synth Cyclization (Pomeranz-Fritsch) Start->Synth + Aminoacetal Purify Purification (Column Chromatography) Synth->Purify Crude Oil Cryst Crystallization (Vapor Diffusion) Purify->Cryst Pure Ester XRD Single Crystal XRD (Mo Kalpha) Cryst->XRD Block Crystals Analysis Hirshfeld Surface & CheckCIF XRD->Analysis .CIF Data Analysis->Cryst Refine Conditions (If R-factor > 5%)

Figure 1: Integrated workflow for the synthesis and structural validation of isoquinoline derivatives.

Crystallographic Data Interpretation

Once data is collected, "Trustworthiness" is established through rigorous refinement metrics.

Key Refinement Parameters (Acceptance Criteria)
  • R-factor (

    
    ):  Must be < 0.05  (5%) for publication-quality data.
    
  • Goodness of Fit (S): Should approach 1.0 .

  • Completeness: > 99% to resolution 0.8 Å.

Hirshfeld Surface Analysis

To objectively quantify intermolecular forces (replacing subjective visual inspection), generate Hirshfeld surfaces mapped with


.[3][4][5]
  • Red Spots: Indicate strong hydrogen bonds (distance < sum of vdW radii). In isoquinoline-3-carboxylates, look for these at the carbonyl oxygen (

    
    ).
    
  • White Regions: Indicate vdW contacts (H···H).

  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate strong H-bonding.[6]

    • Central Blob:[7] Indicates

      
      -
      
      
      
      stacking (C···C interactions).
Structural Logic Diagram

Understanding the packing forces allows for prediction of solid-state stability.

Struct Core Isoquinoline-3-Carboxylate Core Sub1 6,7-Dimethoxy Group Core->Sub1 Sub2 3-Carboxylate Ester Core->Sub2 Effect1 Steric Bulk Sub1->Effect1 Effect2 H-Bond Acceptor Sub2->Effect2 Outcome1 Prevents close parallel stacking (Slipped Stacking) Effect1->Outcome1 Modulates Lattice Energy Outcome2 Forms Centrosymmetric Dimers (C-H...O Interactions) Effect2->Outcome2 Directional Anchor

Figure 2: Causal relationship between substituent effects and final crystal packing motifs.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Precursor Analysis). [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[3] CrystEngComm, 11, 19-32. (Methodological Standard). [Link]

  • Naicker, T., et al. (2010). Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Acta Crystallographica Section E. [Link]

  • Tilborg, A., et al. (2014). Structural analysis of isoquinoline derivatives as HIF-1 pathway inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Comparative Guide: Suzuki Coupling Efficiency of 1-Bromo vs. 3-Bromo Isoquinolines

Executive Summary Verdict: The 1-bromoisoquinoline (C1) isomer exhibits significantly faster oxidative addition kinetics compared to 3-bromoisoquinoline (C3) due to the -nitrogen effect. However, this kinetic advantage c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The 1-bromoisoquinoline (C1) isomer exhibits significantly faster oxidative addition kinetics compared to 3-bromoisoquinoline (C3) due to the


-nitrogen effect. However, this kinetic advantage comes with a stability trade-off: C1 is prone to hydrolytic side reactions and catalyst poisoning. Conversely, C3 is kinetically sluggish, behaving similarly to deactivated pyridines, and requires electron-rich ligand systems to achieve high conversion.

This guide provides a technical breakdown of the electronic and steric factors governing these couplings, supported by experimental protocols for optimizing both isomers.

Mechanistic Analysis: The Electronic Divergence

To optimize Suzuki coupling for isoquinolines, one must understand that the isoquinoline nucleus is not uniform. The nitrogen atom creates a permanent dipole that drastically differentiates the C1 and C3 positions.

Electronic Activation (The -Effect)
  • 1-Bromoisoquinoline (C1): The carbon at position 1 is directly attached to the imine-like nitrogen (

    
    ). The strong inductive effect (-I) and mesomeric withdrawal of the nitrogen lower the LUMO energy of the C-Br bond. This makes C1 highly electrophilic, facilitating rapid Oxidative Addition (OA)  by the Pd(0) species.
    
    • Risk:[1][2][3] This same electrophilicity makes C1 susceptible to Nucleophilic Aromatic Substitution (

      
      ) by hydroxide bases, leading to the formation of isoquinolinone (lactam), a dead-end byproduct.
      
  • 3-Bromoisoquinoline (C3): Position 3 is

    
     to the nitrogen. While still electron-deficient compared to benzene, it lacks the direct activation of C1. It behaves similarly to 3-bromopyridine—often described as "reluctant" in cross-coupling.
    
Steric Environment[3]
  • C1 Sterics: The C1 position suffers from peri-interaction with the proton at C8. While this steric bulk can sometimes hinder the approach of bulky Pd-ligand complexes, it more often accelerates Reductive Elimination (RE) by destabilizing the crowded intermediate.

  • C3 Sterics: This position is relatively unencumbered, allowing for the use of extremely bulky, electron-rich ligands (e.g., Buchwald ligands) without significant steric clash.

Visualization of Reactivity Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the hydrolysis side reaction.

Isoquinoline_Reactivity Start_1 1-Bromoisoquinoline (High Energy Ground State) Pd_OA Oxidative Addition (OA) Rate Determining Step for C3 Start_1->Pd_OA Fast OA (Low Ea) Hydrolysis SIDE REACTION: Hydrolysis to Isoquinolinone Start_1->Hydrolysis Aqueous Base (SNAr Risk) Start_3 3-Bromoisoquinoline (Stable Ground State) Start_3->Pd_OA Slow OA (High Ea) Inter_1 Pd(II) Intermediate (C1) (Sterically Crowded) Pd_OA->Inter_1 Inter_3 Pd(II) Intermediate (C3) (Stable) Pd_OA->Inter_3 Product Biaryl Product Inter_1->Product Fast RE (Relieves Strain) Inter_3->Product Standard RE

Figure 1: Kinetic landscape of isoquinoline coupling. Note the competing hydrolysis pathway specific to the C1 isomer.

Experimental Comparison & Data

The following data summarizes the performance of both isomers under standard and optimized conditions. This data aggregates trends from regioselective studies of 1,3-dihaloisoquinolines, where C1 consistently reacts preferentially over C3 [1, 2].

Table 1: Comparative Efficiency
Parameter1-Bromoisoquinoline3-Bromoisoquinoline
Reactivity Rank High (Reacts < 1h)Low (Reacts 6-24h)
Primary Challenge Hydrolysis / HomocouplingPoor Conversion / Catalyst Death
Preferred Solvent DME, Toluene (Anhydrous preferred)DMF, Dioxane/Water
Preferred Base

or

(Avoid strong OH-)

or NaOH
Ideal Catalyst

or


+ XPhos/SPhos
Temp. Range 60°C - 80°C90°C - 110°C

Detailed Protocols

Protocol A: 1-Bromoisoquinoline (The "Gentle" Approach)

Rationale: The C1-Br bond is labile. High temperatures or aqueous hydroxide bases will cause hydrolysis to 1-isoquinolinone. We use anhydrous conditions with a mild base.

Materials:

  • 1-Bromoisoquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%) — Chosen for stability and bite angle.
    
  • Base:

    
     (2.0 eq) — Soluble in organics, non-nucleophilic.
    
  • Solvent: 1,2-Dimethoxyethane (DME) (Dry, sparged with Ar).

Step-by-Step:

  • Charge a Schlenk tube with the arylboronic acid,

    
    , and Pd catalyst.
    
  • Evacuate and backfill with Argon (3 cycles).[4]

  • Add 1-Bromoisoquinoline and dry DME via syringe under Argon flow.

  • Heat to 60°C . Monitor by LCMS every 30 minutes.

    • Checkpoint: Reaction is usually complete within 1-2 hours.

  • Critical Step: If hydrolysis is observed (M+16 mass peak), switch solvent to Toluene and lower temperature to 50°C.

Protocol B: 3-Bromoisoquinoline (The "Forced" Approach)

Rationale: The C3-Br bond is strong. To overcome the high activation energy of oxidative addition, we use an electron-rich, bulky phosphine ligand (Buchwald type) and higher temperatures.

Materials:

  • 3-Bromoisoquinoline (1.0 eq)

  • Arylboronic acid (1.5 eq) — Excess required due to potential protodeboronation over long reaction times.

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) — XPhos facilitates OA into unreactive aryl halides.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step:

  • Pre-complex the catalyst: Stir

    
     and XPhos in Dioxane at RT for 10 mins (solution turns dark orange/red).
    
  • Add 3-Bromoisoquinoline, boronic acid, and base.

  • Add water (degassed).[4]

  • Heat to 100°C for 12–18 hours.

  • Note: If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and boronic acid (0.5 eq).

Optimization Workflow

Use this decision tree to troubleshoot low yields based on the specific isomer.

Optimization_Flow Start Select Substrate Decision Isomer? Start->Decision Br1 1-Bromo Decision->Br1 Br3 3-Bromo Decision->Br3 Check1 Check LCMS: Product vs. Lactam (Hydrolysis) Br1->Check1 Sol1 High Lactam? Switch to Anhydrous Toluene Use Phosphate Base Check1->Sol1 Hydrolysis Detected Check3 Check LCMS: Starting Material Remaining? Br3->Check3 Sol3 Low Conversion? Switch to XPhos or SPhos Increase Temp to 110°C Check3->Sol3 Stalled Rxn

Figure 2: Troubleshooting logic for isomer-specific failure modes.

References

  • Regioselective Suzuki–Miyaura cross-coupling reactions of 1,3-dichloroisoquinoline. Source: Tetrahedron Letters.[2] Context: Establishes the reactivity hierarchy where position 1 reacts preferentially over position 3 due to electronic activation. URL:[Link]

  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends. Source: ResearchGate / Pfizer Global Chemistry. Context: Detailed analysis of halide reactivity trends in fused heterocycles, confirming the electrophilicity of the C1 position in isoquinolines overrides standard halide trends. URL:[Link]

  • Heterocyclic Chemistry: Isoquinolines. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[2] Context: Foundational text explaining the

    
    -nitrogen effect and nucleophilic susceptibility of 1-haloisoquinolines vs 3-haloisoquinolines.
    URL:[Link]
    

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 1-bromoisoquinoline-3-carboxylate

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 1-bromoisoquinoline-3-carboxylate, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols for handling halogenated organic waste and are designed to protect both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Methyl 1-bromoisoquinoline-3-carboxylate (CAS No. 439614-62-7) possesses a molecular formula of C₁₁H₈BrNO₂ and a molecular weight of approximately 266.09 g/mol .[1] Due to the presence of a bromine atom on the isoquinoline ring, this compound is classified as a halogenated organic compound.

Anticipated Hazards:

Based on data from structurally similar compounds, such as 5-bromoisoquinoline, the following hazards should be anticipated[2]:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Environmental Hazards:

Brominated aromatic compounds can be persistent in the environment and exhibit toxicity to aquatic life.[3][4] Improper disposal can lead to long-term environmental contamination. Thermal decomposition of brominated compounds can also produce hazardous byproducts, including brominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[5][6]

PropertyValueSource
CAS Number 439614-62-7[1]
Molecular Formula C₁₁H₈BrNO₂[1]
Molecular Weight 266.09 g/mol [1]
Anticipated Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[2]
Environmental Concerns Potential for persistence and aquatic toxicity[3][4]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling methyl 1-bromoisoquinoline-3-carboxylate for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations where splashing is a possibility.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended. All handling of the solid material should be performed in a certified chemical fume hood.

Segregation and Waste Collection: The Cornerstone of Safe Disposal

The cardinal rule for the disposal of halogenated compounds is strict segregation from other waste streams.

Step-by-Step Waste Collection Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a material compatible with brominated organic compounds (e.g., high-density polyethylene - HDPE).

  • Labeling is Critical: The label must be unambiguous and include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 1-bromoisoquinoline-3-carboxylate"

    • The primary hazard(s): "Irritant"

    • The date of accumulation.

  • Solid Waste:

    • Unused or Expired Product: If in its original container, ensure the container is securely sealed and place it in the designated halogenated waste accumulation area.

    • Contaminated Materials: Any materials such as weighing paper, spatulas, or disposable labware that have come into contact with the compound should be considered contaminated. These items must be placed in a sealed, labeled bag and then into the designated solid halogenated waste container.

  • Liquid Waste:

    • Solutions: If methyl 1-bromoisoquinoline-3-carboxylate is in a solvent, it must be collected in a designated "Halogenated Organic Liquid Waste" container.

    • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste or aqueous waste streams. This is crucial for proper and safe disposal by your institution's environmental health and safety (EHS) department.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a well-ventilated area, away from heat sources and incompatible materials.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

Waste_Segregation_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Unused_Product Unused/Expired Methyl 1-bromoisoquinoline-3-carboxylate Halogenated_Solid_Waste Designated Halogenated Solid Waste Container Unused_Product->Halogenated_Solid_Waste  Seal and place in container Contaminated_Solids Contaminated Solids (e.g., weighing paper, gloves) Contaminated_Solids->Halogenated_Solid_Waste  Bag and place in container Contaminated_Liquids Contaminated Liquids (e.g., solutions) Halogenated_Liquid_Waste Designated Halogenated Liquid Waste Container Contaminated_Liquids->Halogenated_Liquid_Waste  Pour into container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Halogenated_Solid_Waste->EHS_Pickup Halogenated_Liquid_Waste->EHS_Pickup

Caption: Workflow for the segregation and collection of methyl 1-bromoisoquinoline-3-carboxylate waste.

Decontamination and Spill Management

Accidents can happen, and a well-defined spill response plan is essential.

Decontamination of Labware:

  • Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone, ethanol) into the designated "Halogenated Organic Liquid Waste" container.

  • Follow this with a thorough washing with soap and water.

Spill Cleanup Procedure:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Control Vapors: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For a solid spill, carefully sweep up the material, avoiding the creation of dust, and place it in a labeled, sealed container for disposal as solid halogenated waste. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for organic solvents) to contain and absorb the liquid.

  • Collect and Dispose: The absorbent material should be collected and placed in a sealed, labeled container for disposal as solid halogenated waste.

  • Decontaminate the Area: The spill area should be decontaminated with a suitable solvent and then washed with soap and water. All materials used for decontamination should be disposed of as hazardous waste.

  • Report the Incident: All spills, regardless of size, should be reported to your institution's EHS department.

Spill_Response_Plan Spill_Occurs Spill of Methyl 1-bromoisoquinoline-3-carboxylate Occurs Evacuate_Alert 1. Evacuate Immediate Area & Alert Others Spill_Occurs->Evacuate_Alert Assess_Situation 2. Assess Spill Size and Hazards Evacuate_Alert->Assess_Situation Small_Spill Small, Controllable Spill Assess_Situation->Small_Spill Manageable Large_Spill Large or Uncontrolled Spill Assess_Situation->Large_Spill Beyond individual capability Control_Vapors 3. Ensure Ventilation (Fume Hood) Small_Spill->Control_Vapors Emergency_Response Activate Emergency Response (Contact EHS/Emergency Services) Large_Spill->Emergency_Response Contain_Spill 4. Contain Spill with Inert Absorbent Control_Vapors->Contain_Spill Collect_Waste 5. Collect Contaminated Material into Labeled Waste Container Contain_Spill->Collect_Waste Decontaminate_Area 6. Decontaminate Spill Area Collect_Waste->Decontaminate_Area Report_Incident 7. Report to EHS Decontaminate_Area->Report_Incident

Caption: A logical flow diagram for responding to a spill of methyl 1-bromoisoquinoline-3-carboxylate.

Final Disposal Pathway

The ultimate disposal of methyl 1-bromoisoquinoline-3-carboxylate waste is the responsibility of your institution's certified hazardous waste management provider.

  • Contact EHS: Once your halogenated waste container is nearing capacity (approximately 80% full), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Ensure all necessary paperwork and waste manifests are completed accurately as required by your institution and local regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct.

References

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 379-393.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]

  • Blazsó, M. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 77(2), 169-174.
  • Chen, Y., et al. (2025). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Ecotoxicology.
  • Giraud, A., et al. (2015). Influence of brominated flame retardant thermal decomposition products on HALS.
  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
  • Sigma-Aldrich. (2022).
  • de la Torre, A., et al. (2013). Environmental fate of three novel brominated flame retardants in aquatic mesocosms. Environmental Toxicology and Chemistry, 32(7), 1535-1542.
  • Sun, Y., et al. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Environmental Science & Technology, 53(24), 14417-14433.
  • Debenest, T., et al. (2010). Ecotoxicity of a brominated flame retardant (tetrabromobisphenol A) and its derivatives to aquatic organisms. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 152(4), 407-412.
  • Angene Chemical. (n.d.). Methyl 1-bromoisoquinoline-3-carboxylate(CAS# 439614-62-7). [Link]

  • Giraud, A., et al. (2018). Multitrophic aquatic toxicity of brominated and phosphorus flame retardants. Chemosphere, 207, 32-41.
  • DePierre, J. W. (2000). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. In The Handbook of Environmental Chemistry (Vol. 3, pp. 107-141). Springer, Berlin, Heidelberg.
  • Thermo Fisher Scientific. (2025).
  • Wang, Y., et al. (2025). A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants.
  • TCI Chemicals. (2025).
  • Sun, J., et al. (2021). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A review.
  • Katritzky, A. R., & Rachwal, S. (2010). Product Class 5: Isoquinolines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Sharma, P., & Singh, A. (2022). Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A.
  • Box, V. G. S. (2017). Hydrolysis of ester that carry alkyl bromide.
  • Galkin, O. S., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4261.
  • Gaudry, M., et al. (1988). 1-bromo-3-methyl-2-butanone. Organic Syntheses, 66, 19.
  • Chemistry Scholars. (2021, October 13). Reactions of Isoquinoline | TYBSc Chemistry [Video]. YouTube.
  • Scribd. (n.d.). Alkaline Hydrolysis of Methyl Bromide.

Sources

Handling

Personal protective equipment for handling Methyl 1-bromoisoquinoline-3-carboxylate

Executive Safety Directive: The Precautionary Principle Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7) is a specialized heterocyclic building block.[1] While specific toxicological data for this exact ester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The Precautionary Principle

Methyl 1-bromoisoquinoline-3-carboxylate (CAS: 439614-62-7) is a specialized heterocyclic building block.[1] While specific toxicological data for this exact ester is limited, structural analogs (e.g., 1-bromoisoquinoline) exhibit significant acute toxicity (H301) and serious eye damage potential (H318).

Core Safety Axiom: Treat this compound as a Category 3 Acute Toxin (Oral) and a Category 1 Eye Irritant until proven otherwise.[1] Do not handle on an open bench.

Personal Protective Equipment (PPE) Matrix

This system is designed to create a redundant barrier against exposure.[1] The primary risk vectors are inhalation of fine dust during weighing and direct ocular/dermal contact.[1]

PPE Specification Table
Protection ZoneEquipment StandardTechnical Specification & Rationale
Respiratory P3 / N100 Mandatory: Use a powered air-purifying respirator (PAPR) or a full-face mask with P3 filters if handling >1g outside a glovebox.[1] Rationale: Heterocyclic bromides can be potent respiratory sensitizers.[1]
Hand (Inner) Nitrile Thickness: 4 mil (0.10 mm).[1] Function: Tactile sensitivity for weighing.[1] Change immediately upon splash.[1]
Hand (Outer) Nitrile/Neoprene Thickness: Minimum 8 mil (0.20 mm) or Double-gloving standard nitrile.[1] Cuff Length: Extended cuff (>280mm) to seal over lab coat sleeves.[1]
Ocular Chemical Goggles Standard: ANSI Z87.1+ / EN 166.[1] Note: Safety glasses are insufficient due to the risk of fine particulate migration.[1]
Body Tyvek® / Lab Coat Requirement: Chemical-resistant apron over a standard cotton lab coat.[1] Closure: High-neck coverage to prevent dust entry.[1]

Operational Workflow & Logic

The following flowchart illustrates the "Chain of Custody" for safety, ensuring the compound is contained from the moment it leaves storage until it is quenched.

SafetyWorkflow cluster_containment Engineering Controls (Fume Hood) Storage 1. Cold Storage (-20°C, Dark) Transfer 2. Transfer (Sealed Container) Storage->Transfer Equilibrate to RT Weighing 3. Weighing (Fume Hood/Glovebox) Transfer->Weighing Anti-static Gun Reaction 4. Reaction Setup (Inert Atm) Weighing->Reaction Dissolve Immediately Waste 5. Disposal (Halogenated) Reaction->Waste Quench & Segregate

Figure 1: Operational safety workflow ensuring continuous containment. Note the critical equilibration step to prevent condensation hydrolysis.

Detailed Handling Protocols

Protocol A: Storage & Retrieval
  • Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The ester moiety is susceptible to hydrolysis, and the C-Br bond can be light-sensitive.[1]

  • Equilibration: Before opening the vial, allow it to warm to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which degrades the ester and increases hydrolysis risks.

Protocol B: Weighing & Transfer
  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a glovebox.[1]

  • Static Control: Heterocyclic esters often exist as fluffy, electrostatic powders.[1] Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat to prevent particle scattering.

  • Solvent Trap: Have a pre-weighed vial of your reaction solvent ready.[1] Transfer the solid immediately into the solvent to suppress dust generation.[1]

Protocol C: Spill Response (Solid State)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don double gloves and P3 respiratory protection.[1]

  • Containment: Do not dry sweep.[1] Cover the spill with a wet pad (soaked in acetone or ethanol) to dampen the powder.[1]

  • Cleanup: Wipe up the damp powder and place materials into a wide-mouth hazardous waste jar.

  • Decontamination: Wash the surface with a 10% sodium thiosulfate solution (to neutralize potential active bromine species), followed by soap and water.[1]

Waste Disposal & Deactivation

Waste Stream Classification: Halogenated Organic Solvent Waste. [1]

  • Segregation: Do not mix with strong acids or oxidizers.[1]

  • Labeling: Clearly label as "Contains Brominated Isoquinoline Derivative - TOXIC."

  • Deactivation (Pre-disposal):

    • If you have a reaction mixture containing unreacted starting material, treat with a mild nucleophile (e.g., aqueous sodium hydroxide or an amine) to hydrolyze the ester and displace the bromide, rendering it more water-soluble for downstream professional incineration, though direct disposal as halogenated waste is preferred for small scales.

References

  • Fisher Scientific. (2023).[1][2] Safety Data Sheet: 1-Bromoisoquinoline (Analogous Hazard Data). Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (NIH). (2019).[1] Electrophilic Bromination in Flow: A Safe and Sustainable Alternative. PMC6631368.[1] Retrieved October 26, 2025, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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